Product packaging for 4-Chloro-3,5-difluorobenzonitrile(Cat. No.:CAS No. 144797-57-9)

4-Chloro-3,5-difluorobenzonitrile

Cat. No.: B168964
CAS No.: 144797-57-9
M. Wt: 173.55 g/mol
InChI Key: FLWUCEPAGLEAML-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H2ClF2N and its molecular weight is 173.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF2N B168964 4-Chloro-3,5-difluorobenzonitrile CAS No. 144797-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWUCEPAGLEAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599085
Record name 4-Chloro-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144797-57-9
Record name 4-Chloro-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzonitrile (CAS No. 144797-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzonitrile is a key fluorinated building block in modern medicinal and agrochemical research. Its unique substitution pattern—a nitrile group for versatile transformations and halogen atoms that modulate physicochemical properties—makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 144797-57-9[1]
Molecular Formula C₇H₂ClF₂N[2]
Molecular Weight 173.55 g/mol [2]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Purity ≥98% (typical)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Sandmeyer reaction being a prominent and adaptable method. This reaction allows for the conversion of an amino group on an aromatic ring to a variety of functionalities, including halogens and nitriles. An alternative approach involves nucleophilic aromatic substitution (halogen exchange) on a suitable polychlorinated precursor.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

This protocol outlines a plausible synthetic route starting from 3,5-difluoroaniline.

Step 1: Diazotization of 3,5-difluoroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3,5-difluoroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C with vigorous stirring.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Chloro-de-diazoniation (Sandmeyer Reaction)

  • In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline 3,5-Difluoroaniline HCl_H2O HCl, H₂O, 0-5 °C Aniline->HCl_H2O Suspend NaNO2 NaNO₂ (aq) Diazonium 3,5-Difluorobenzenediazonium Chloride NaNO2->Diazonium Add dropwise CuCl CuCl in HCl Diazonium->CuCl Add to Product This compound CuCl->Product Heat Workup Workup & Purification Product->Workup

Synthetic Workflow for this compound

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention.[3]

The EGFR Signaling Pathway

The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. This includes receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the recruitment of downstream signaling proteins. These proteins, in turn, activate multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell growth, proliferation, and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (derived from This compound) Inhibitor->EGFR Blocks ATP Binding

Simplified EGFR Signaling Pathway and Point of Inhibition

Small molecule EGFR inhibitors, often synthesized using scaffolds like this compound, are designed to bind to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades that drive tumor growth. The specific substitutions on the benzonitrile ring are critical for achieving high potency and selectivity for the target kinase.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate in the development of targeted therapies such as kinase inhibitors. The synthetic routes to this compound are accessible, and its incorporation into drug candidates can significantly enhance their pharmacological properties. As research into targeted therapies continues to expand, the importance of specialized intermediates like this compound is set to grow.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physical Properties

Data Presentation

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₂ClF₂NN/A
Molecular Weight 173.55 g/mol [1]
Exact Mass 172.984390 uN/A
Appearance Off-white to slight yellow solid[2]
Density 1.4 ± 0.1 g/cm³N/A
Flash Point 78.8 ± 25.9 °CN/A
Refractive Index 1.513N/A
Melting Point Not explicitly availableN/A
Boiling Point Not explicitly availableN/A
Water Solubility Low (predicted)N/A
Solubility in Organic Solvents Soluble in polar organic solvents (predicted)N/A

Experimental Protocols

Standard methodologies are employed to determine the physical properties of organic compounds like this compound. The following are detailed protocols for key experimental determinations.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is the melting point. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • A small amount of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is heated gently in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • A small, measured amount of the solute (e.g., 10 mg of this compound) is placed in a test tube.

  • A measured volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • The mixture is then observed to determine if the solute has completely dissolved.

  • If the solute dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For more quantitative measurements, the amount of solute that dissolves in a given volume of solvent at a specific temperature can be determined gravimetrically.

Logical Workflow Visualization

To provide context for the utility of halogenated benzonitriles in chemical synthesis, the following diagram illustrates the synthesis of a related compound, 4-amino-3,5-difluorobenzonitrile. This workflow demonstrates a common synthetic transformation involving a cyanodehalogenation reaction.

SynthesisWorkflow start reactant 4-Bromo-2,6-difluoroaniline start->reactant process Cyanodehalogenation (Reflux) reactant->process reagent Copper(I) Cyanide (CuCN) in DMF reagent->process product 4-Amino-3,5-difluorobenzonitrile process->product end product->end

Caption: Synthesis of 4-amino-3,5-difluorobenzonitrile.

References

4-Chloro-3,5-difluorobenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzonitrile

For professionals in research, chemical synthesis, and drug development, this compound is a key fluorinated building block. Its utility as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, makes a thorough understanding of its properties and reactions essential. This document provides a concise technical overview of its molecular characteristics, relevant experimental protocols, and synthetic applications.

Molecular and Physical Properties

The fundamental physicochemical properties of this compound (CAS No: 144797-57-9) are summarized below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

PropertyValue
Molecular Weight 173.55 g/mol [1][2]
Exact Mass 172.9843831 u[3]
Molecular Formula C₇H₂ClF₂N
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 78.8 ± 25.9 °C[3]
Refractive Index 1.513[3]
Topological Polar Surface Area 23.8 Ų[3]
Purity Typically ≥98%[1]

Synthetic Applications and Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis. One of its documented applications is as a starting material for the preparation of 4-chloro-3,5-difluoro-2-nitrobenzoic acid, a valuable precursor for biologically active compounds.[4][5]

Experimental Protocol: Synthesis of 4-chloro-3,5-difluoro-2-nitrobenzoic acid

This protocol details the nitration of this compound, followed by a subsequent reaction to yield the final product.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Ice

  • Water

Procedure:

  • A solution of this compound (5.0 g, 28.9 mmol) in concentrated H₂SO₄ (92.0 g) is prepared and stirred for 1 hour in an ice bath to cool.[3]

  • A nitrating mixture of concentrated HNO₃ (2.0 g) and concentrated H₂SO₄ (2.2 g) is added dropwise to the cooled solution.[3]

  • After the addition is complete, the ice bath is removed, and the mixture is stirred for 6 hours at approximately 10°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled to 0°C in an ice bath.[3]

  • A solution of sodium nitrite (4.0 g in 25 mL of water) is then added dropwise.[3]

  • The mixture is subsequently stirred for 20 hours at 12°C, with progress again monitored by TLC.[3]

  • After cooling to room temperature, the mixture is extracted twice with ethyl acetate (2 x 20 mL).[3]

  • The combined organic phases are dried over anhydrous Na₂SO₄.[3]

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography to afford the final product in high yield (94.9%).[3][5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-chloro-3,5-difluoro-2-nitrobenzoic acid from this compound.

G start This compound step1 Nitration (10°C, 6h) start->step1 reagent1 Conc. H₂SO₄ Conc. HNO₃ reagent1->step1 intermediate Intermediate step1->intermediate step2 Reaction (12°C, 20h) intermediate->step2 reagent2 NaNO₂ (aq) reagent2->step2 extraction Extraction with Ethyl Acetate step2->extraction end_product 4-chloro-3,5-difluoro- 2-nitrobenzoic acid extraction->end_product

Caption: Synthesis workflow for 4-chloro-3,5-difluoro-2-nitrobenzoic acid.

Safety and Handling

Halogenated benzonitriles, including this compound, should be handled with care. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn, and all manipulations should be conducted in a well-ventilated chemical fume hood.[4]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 4-Chloro-3,5-difluorobenzonitrile, a key intermediate in various chemical syntheses. The following sections detail the physicochemical properties, spectroscopic data, and experimental protocols essential for the unambiguous identification and characterization of this compound.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₂ClF₂N. Its molecular weight is 173.55 g/mol , and its CAS registry number is 144797-57-9.[1][2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol
CAS Number 144797-57-9
Density 1.4±0.1 g/cm³
Boiling Point 206.7±35.0 °C at 760 mmHg
Flash Point 78.8±25.9 °C
Refractive Index 1.513

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of aromatic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide critical information.

Due to the absence of protons directly attached to the aromatic ring, the ¹H NMR spectrum is expected to be simple, likely showing only signals from any residual protons in the solvent or impurities. The key information for structure determination comes from the ¹³C and ¹⁹F NMR spectra.

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹³C Predicted valuesC1 (CN)
C2/C6 (C-H)
C3/C5 (C-F)
C4 (C-Cl)
¹⁹F Predicted valuesF at C3/C5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the nitrile group and the substituted benzene ring.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile) stretch~2230-2210 (strong)
C-F (Aryl fluoride) stretch~1300-1100 (strong)
C-Cl (Aryl chloride) stretch~1100-800 (medium)
C=C (Aromatic ring) stretch~1600-1450 (multiple bands)
C-H (Aromatic) stretch~3100-3000 (weak)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of chlorine.

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (relative abundance) Interpretation
[M]⁺173 (100%)Molecular ion with ³⁵Cl
[M+2]⁺175 (~32%)Molecular ion with ³⁷Cl

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of this compound
NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is recommended to avoid background signals. The spectral width should be set to cover the expected chemical shift range for aromatic fluorine atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and significant fragment ions.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial synthesis and purification to the final confirmation of the structure through spectroscopic analysis.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

This comprehensive guide provides the foundational knowledge and methodologies for the successful structure elucidation of this compound. The combination of these analytical techniques allows for an unambiguous confirmation of its molecular structure, which is crucial for its application in research and development.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The solubility of such a compound is a critical physicochemical parameter that influences its reaction kinetics, purification, formulation, and ultimately, its bioavailability in drug development. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and the methodologies to quantitatively determine them.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure and the known solubility of analogous compounds such as benzonitrile and other halogenated benzonitriles. The presence of the polar nitrile group (-C≡N) and the electronegative halogen atoms (Cl, F) suggests that the molecule possesses a significant dipole moment. However, the aromatic benzene ring is nonpolar. This dual character indicates that its solubility will be highly dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)HighThese solvents can effectively solvate the polar nitrile group and the halogenated aromatic ring. DMSO is recognized as a powerful, highly polar, and water-miscible organic liquid capable of dissolving many challenging components.[1]
Polar Protic Water, Methanol, EthanolLow to ModerateWhile the polar nitrile and halogen groups can form hydrogen bonds with protic solvents, the hydrophobic nature of the benzene ring will limit solubility. Structurally similar 4-chlorobenzonitrile exhibits low solubility in water.[2] The safety data sheet for 3,5-difluorobenzonitrile indicates it is soluble in methanol, suggesting this compound may also have some solubility in this solvent.[3]
Nonpolar Hexane, Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring will interact favorably with these solvents through van der Waals forces. Benzonitrile, a related compound, shows excellent solubility in non-polar organic solvents like hexane and benzene.[4]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining accurate and reproducible solubility data. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated.

Materials:

  • This compound (solid)

  • Selected solvents of high purity

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

3.2. Data Presentation

The quantitative data obtained should be summarized in a clear and structured table.

Table 2: Exemplar Quantitative Solubility Data Table for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Acetonitrile25DataDataShake-Flask/HPLC
e.g., Methanol25DataDataShake-Flask/HPLC
e.g., Water25DataDataShake-Flask/HPLC
e.g., Toluene25DataDataShake-Flask/GC
e.g., Acetonitrile37DataDataShake-Flask/HPLC
e.g., Methanol37DataDataShake-Flask/HPLC
e.g., Water37DataDataShake-Flask/HPLC
e.g., Toluene37DataDataShake-Flask/GC

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Analyze Concentration (HPLC/GC) E->F G Calculate Solubility F->G

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

4.2. Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The diagram below outlines the logical relationships between the key influencing factors.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions A Molecular Structure (Polarity, Size, H-bonding) Solubility Solubility of This compound A->Solubility B Crystalline Form (Polymorphism) B->Solubility C Polarity C->Solubility D Hydrogen Bonding Capacity D->Solubility E Temperature E->Solubility F pH (for aqueous solutions) F->Solubility

Caption: Key Factors Affecting the Solubility of an Organic Compound.

Conclusion

While direct quantitative solubility data for this compound is currently sparse in the public domain, a qualitative understanding of its solubility can be derived from its molecular structure and comparison with analogous compounds. For researchers and drug development professionals, the experimental determination of this property is essential. The standardized shake-flask method, coupled with a reliable analytical technique such as HPLC or GC, provides a robust framework for obtaining the precise solubility data required for process optimization, formulation development, and regulatory submissions.

References

In-Depth Technical Guide: Material Safety Data Sheet for 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 4-Chloro-3,5-difluorobenzonitrile (CAS No. 144797-57-9). The information is compiled from various safety data sheets and is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. While specific quantitative toxicological data for this exact compound is not publicly available, this guide outlines the known hazards and provides detailed experimental protocols based on standardized OECD guidelines for assessing chemical safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 206.7 ± 35.0 °C at 760 mmHg
Flash Point 78.8 ± 25.9 °C
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C
LogP 2.08

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3

Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Principle: A stepwise procedure is used with a limited number of animals. The method is based on the principle that the toxic response of a small group of animals can be used to predict the toxicity in a larger population.

  • Animal Model: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A group of three animals is dosed with the starting dose.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased.

    • The procedure continues until a stopping criterion is met, which allows for the classification of the substance into a GHS category.

  • Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep and coma.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is evaluated at specific intervals.

  • Animal Model: Healthy young adult albino rabbits are typically used.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from a small area (approximately 6 cm²) of the dorsal skin of the animal.

    • 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is typically 4 hours.

    • After exposure, the residual test substance is removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to assess the potential of a substance to cause serious eye damage or irritation.

Methodology:

  • Principle: The test substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.

  • Animal Model: Healthy young adult albino rabbits are commonly used.

  • Procedure:

    • A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second to prevent loss of the material.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

Visualization of Safety Procedures and Workflows

The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.

First_Aid_Measures cluster_exposure Route of Exposure cluster_action First Aid Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air and keep at rest Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash with plenty of soap and water Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Rinse_with_Water Rinse cautiously with water for several minutes Eye_Contact->Rinse_with_Water Ingestion Ingestion Rinse_Mouth Rinse mouth Ingestion->Rinse_Mouth Call_Poison_Center Call a POISON CENTER or doctor/physician if you feel unwell Move_to_Fresh_Air->Call_Poison_Center Wash_with_Soap_Water->Call_Poison_Center Rinse_with_Water->Call_Poison_Center Rinse_Mouth->Call_Poison_Center

First Aid Procedures for Exposure

PPE_Hierarchy Engineering_Controls Engineering Controls Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. PPE Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Engineering_Controls->PPE Hygiene Hygiene Measures Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. PPE->Hygiene

Hierarchy of Control Measures

Fire_Fighting_Measures Suitable_Extinguishing_Media Suitable Extinguishing Media (Water spray, alcohol-resistant foam, dry chemical or carbon dioxide) Unsuitable_Extinguishing_Media Unsuitable Extinguishing Media (No information available) Specific_Hazards Specific Hazards Arising from the Chemical (Hazardous combustion products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride, Hydrogen fluoride) Protective_Equipment Protective Equipment for Firefighters (Wear self-contained breathing apparatus and protective suit) Fire In Case of Fire Fire->Suitable_Extinguishing_Media Fire->Unsuitable_Extinguishing_Media Fire->Specific_Hazards Fire->Protective_Equipment

Spectroscopic Profile of 4-Chloro-3,5-difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3,5-difluorobenzonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. It also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound. These predictions are derived from established chemical shift correlations, group frequency charts, and mass spectrometry fragmentation patterns of halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.5 - 7.8Triplet~ 2-3 HzH-2, H-6

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 160 - 165 (d, ¹JCF)C-3, C-5
~ 135 - 140C-4
~ 120 - 125 (t)C-2, C-6
~ 115 - 120C-1
~ 115 (t)CN

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230 - 2240StrongC≡N stretch
~ 1580 - 1620Medium-StrongC=C aromatic ring stretch
~ 1450 - 1500Medium-StrongC=C aromatic ring stretch
~ 1200 - 1300StrongC-F stretch
~ 850 - 950StrongC-H out-of-plane bend
~ 700 - 800StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
173~100%[M]⁺ (with ³⁵Cl)
175~33%[M+2]⁺ (with ³⁷Cl)
148Variable[M-CN]⁺
138Variable[M-Cl]⁺
112Variable[M-CN-Cl]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid aromatic nitriles like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: A range that covers the expected chemical shifts for aromatic protons (e.g., 0-10 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range that covers the expected chemical shifts for aromatic and nitrile carbons (e.g., 0-180 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard).

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the isotopic pattern characteristic of a chlorine-containing compound ([M+2]⁺).

    • Identify the major fragment ions and propose fragmentation pathways to support the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Solid Sample) NMR NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3,5-difluorobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3,5-difluorobenzonitrile and its key derivatives. Due to the limited availability of directly published spectra for this compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs. This guide also explores the synthesis and predicted ¹H NMR characteristics of a significant derivative, 4-amino-3,5-difluorobenzonitrile, offering a comparative analysis.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound features a benzene ring substituted with a cyano group, a chlorine atom, and two fluorine atoms. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

The chemical shift of these protons is influenced by the electronic effects of the substituents. The cyano (-CN), chloro (-Cl), and fluoro (-F) groups are all electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (7.33 ppm). The two equivalent aromatic protons will appear as a single signal, which will be split by the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2, H-67.50 - 7.70Triplet (t)3JH-F ≈ 8-102H

¹H NMR Spectrum of 4-Amino-3,5-difluorobenzonitrile: A Key Derivative

A notable derivative is 4-amino-3,5-difluorobenzonitrile, which can be synthesized from 4-bromo-2,6-difluoroaniline.[1] The introduction of the strongly electron-donating amino (-NH₂) group in place of the chloro group significantly alters the electronic environment of the aromatic ring, leading to a shielding effect on the remaining aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data for 4-Amino-3,5-difluorobenzonitrile

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2, H-66.50 - 6.70Triplet (t)3JH-F ≈ 9-112H
-NH₂4.00 - 5.00Broad Singlet (br s)-2H

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H NMR spectra of these compounds is crucial for accurate and reproducible results.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified benzonitrile derivative.

  • Solvent Selection: A suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), should be used.[2][3] The choice of solvent can slightly influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:[2][3]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for aromatic compounds.

  • Temperature: Standard probe temperature (e.g., 298 K).

Visualizing NMR Analysis Logic

The following diagrams illustrate the key concepts in the ¹H NMR analysis of these compounds.

G Figure 1: Factors Influencing Proton Chemical Shift substituent Substituent on Benzene Ring edg Electron Donating Group (e.g., -NH2) substituent->edg e.g. ewg Electron Withdrawing Group (e.g., -CN, -Cl, -F) substituent->ewg e.g. shielding Shielding Effect edg->shielding deshielding Deshielding Effect ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield downfield Downfield Shift (Higher ppm) deshielding->downfield

Caption: Factors influencing proton chemical shift.

G Figure 2: Predicted ¹H NMR Splitting Pattern cluster_splitting Resulting Splitting H Aromatic Proton (H) F1 Fluorine (F) H->F1 3J(H-F) coupling F2 Fluorine (F) H->F2 3J(H-F) coupling Splitting Triplet

Caption: Predicted ¹H NMR splitting pattern.

G Figure 3: Workflow for ¹H NMR Analysis start Start: Purified Compound prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) start->prep acquire Data Acquisition (400 MHz NMR Spectrometer) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) process->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for ¹H NMR analysis.

References

An In-depth Technical Guide to the Reactivity of 4-Chloro-3,5-difluorobenzonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-difluorobenzonitrile is a versatile reagent in organic synthesis, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, facilitating the displacement of the chloro group by a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophilic partners, including amines, alkoxides, and thiols. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this compound in the synthesis of novel molecules for pharmaceutical and materials science applications.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitrile (-CN) group and the two fluorine atoms significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Figure 1. Generalized mechanism for the SNAr reaction of this compound.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile and fluorine groups. In the subsequent step, the leaving group (chloride ion, Cl⁻) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-amino-3,5-difluorobenzonitrile derivatives. These products are valuable intermediates in the development of pharmaceuticals and agrochemicals.

Synthesis of 4-Amino-3,5-difluorobenzonitrile (by Analogy)

The following protocol describes the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline. Although the starting material differs, the reaction conditions for the cyanation and subsequent purification are relevant for the analogous reaction starting from the chloro-derivative.

Experimental Protocol:

To a suspension of 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) in dimethylformamide (DMF, 500 mL) is added copper(I) cyanide (CuCN, 64.5 g, 720 mmol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, 18% aqueous ammonium hydroxide (NH₄OH, 2 L) is added, and the resulting solution is filtered. The filtrate is extracted with ethyl acetate (4 x 750 mL). The combined organic layers are washed with 18% NH₄OH, deionized water, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure, and the residue is purified by passing it through a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the product.[1]

Workflow for the Synthesis of 4-Amino-3,5-difluorobenzonitrile:

Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 4-Bromo-2,6-difluoroaniline + CuCN in DMF Reflux Reflux for 24h Start->Reflux Cool Cool to RT Reflux->Cool Quench Add NH4OH (aq) Cool->Quench Filter Filter Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Plug Chromatography Concentrate->Purify Product 4-Amino-3,5-difluorobenzonitrile Purify->Product

Figure 2. Experimental workflow for the synthesis of 4-amino-3,5-difluorobenzonitrile.

ReactantNucleophileSolventTemperatureTimeYield
4-Bromo-2,6-difluoroanilineCuCNDMFReflux24 h42%

Table 1. Quantitative data for the synthesis of 4-amino-3,5-difluorobenzonitrile from a related starting material.[1]

Reactions with Alkoxide Nucleophiles

The reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, is expected to yield the corresponding 4-alkoxy-3,5-difluorobenzonitriles. These ether derivatives are of interest in medicinal chemistry and materials science. While specific experimental data for this reaction is not detailed in the available literature, reactions of similar activated aryl chlorides provide a basis for predicting suitable conditions.

It is anticipated that the reaction would proceed smoothly in the corresponding alcohol as the solvent or in an aprotic polar solvent like DMF or DMSO at elevated temperatures. The use of a strong base is necessary to generate the alkoxide in situ if starting from the alcohol.

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions. The reaction of this compound with thiols, in the presence of a base, or with pre-formed thiolates (e.g., sodium thiophenoxide) is expected to produce 4-(thioether)-3,5-difluorobenzonitriles. These compounds can serve as precursors for further functionalization.

Detailed experimental protocols and quantitative data for the reaction of this compound with thiol nucleophiles are not explicitly available in the reviewed literature. However, the general principles of SNAr reactions with thiols suggest that the reactions would likely proceed under mild conditions, given the high nucleophilicity of thiolates.

Halogen Exchange Reactions

In some cases, under forcing conditions with a fluoride source, the chloro-substituent can be displaced by fluoride in a halogen exchange reaction. For instance, the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile using potassium fluoride at high temperatures in a polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (DMI) has been reported, with 3-chloro-4-fluorobenzonitrile identified as an intermediate.[2] This suggests that under similar conditions, this compound could potentially undergo halogen exchange to form tetrafluorobenzonitrile.

Reaction Pathway for Halogen Exchange:

Halogen_Exchange Start 3,4-Dichlorobenzonitrile Intermediate 3-Chloro-4-fluorobenzonitrile Start->Intermediate KF, DMI, high T Product 3,4-Difluorobenzonitrile Intermediate->Product KF, DMI, high T

Figure 3. Halogen exchange reaction pathway for a related dichlorobenzonitrile.

Conclusion

This compound is a highly reactive substrate for nucleophilic aromatic substitution. The presence of the activating nitrile and fluoro groups facilitates the displacement of the chloro group by a range of nucleophiles, including amines, alkoxides, and thiols. While specific quantitative data and detailed protocols for all these reactions are not extensively documented in publicly available literature, the general principles of SNAr reactions and data from analogous systems provide a strong foundation for developing synthetic procedures. Further research to quantify the reactivity with a broader scope of nucleophiles would be beneficial for expanding the utility of this versatile building block in chemical synthesis.

References

The Versatility of 4-Chloro-3,5-difluorobenzonitrile: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of designing advanced materials and developing novel therapeutics. The unique electronic properties of fluorine can significantly influence a molecule's reactivity, conformation, and biological activity. Among the array of fluorinated building blocks, 4-Chloro-3,5-difluorobenzonitrile stands out as a versatile and valuable intermediate. Its trifunctional nature, featuring a nitrile group, a chlorine atom, and two fluorine atoms on a benzene ring, offers a multitude of synthetic possibilities for the construction of complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a key chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthetic protocols.

PropertyValue
CAS Number 144797-57-9
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol
Appearance White to off-white crystalline powder
Melting Point 58-62 °C
Boiling Point 206.7±35.0 °C at 760 mmHg
Purity ≥98%

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Sandmeyer reaction, starting from the readily available 3,5-difluoroaniline. This classical transformation provides a reliable pathway to introduce the chloro and cyano functionalities onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction (Proposed)

This protocol describes a plausible synthetic route based on established Sandmeyer reaction procedures.

Step 1: Diazotization of 3,5-difluoroaniline

  • In a reaction vessel, dissolve 3,5-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Chloro-de-diazoniation

  • In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution, maintaining the temperature between 0-10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The evolution of nitrogen gas should be observed.

Step 3: Cyanation

  • To the resulting solution containing the chlorinated intermediate, add a solution of sodium cyanide or potassium cyanide (1.5 eq.) in water.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Key Reactions and Applications

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, making it a valuable precursor for a range of functionalized molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the position of the chlorine atom. This reaction is a powerful tool for introducing various nucleophiles, such as amines, alcohols, and thiols.

A key transformation is the displacement of the chlorine atom with an amino group, yielding 4-amino-3,5-difluorobenzonitrile, a crucial intermediate for many pharmaceutical compounds.

Experimental Protocol: Amination of this compound

  • In a sealed reaction vessel, combine this compound (1.0 eq.), a source of ammonia (e.g., aqueous ammonia or ammonia in a suitable solvent), and a catalyst if necessary (e.g., a copper-based catalyst).

  • Heat the mixture to a temperature typically ranging from 100 to 150 °C.

  • Maintain the reaction under pressure and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, carefully vent the reaction vessel.

  • Extract the product with an organic solvent, wash with water, and dry the organic phase.

  • Purify the product by column chromatography to yield 4-amino-3,5-difluorobenzonitrile.

A similar procedure starting from 4-bromo-2,6-difluoroaniline has been reported to proceed in high yield[1].

ReactantReagentSolventConditionsProductYield
4-bromo-2,6-difluoroanilineCuCNDMFReflux, 24h4-amino-3,5-difluorobenzonitrileNot specified[1]
Application in the Synthesis of Kinase Inhibitors

The 3,5-difluorophenyl motif is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. This compound serves as a key starting material for introducing this important structural element.

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and ALK, and is used in the treatment of various cancers.[2][3][4] The synthesis of Entrectinib involves the coupling of a substituted indazole core with a side chain containing a 3,5-difluorobenzyl group.[2][3] this compound can be envisioned as a precursor to the key intermediate, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.

The following diagram illustrates a plausible synthetic pathway starting from this compound.

G Synthetic Pathway to an Entrectinib Core Intermediate A This compound B Reduction (e.g., DIBAL-H) A->B C 4-Chloro-3,5-difluorobenzaldehyde B->C D Wittig or Horner-Wadsworth-Emmons Reaction C->D E Substituted Styrene D->E F Heck or Suzuki Coupling with Indazole Derivative E->F G 5-(3,5-difluorobenzyl)-1H-indazole F->G H Nitration followed by Reduction G->H I 5-(3,5-difluorobenzyl)-1H-indazol-3-amine H->I

Caption: Plausible synthetic route to a key Entrectinib intermediate.

TRK Signaling Pathway and Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4][5] In several types of cancer, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which are constitutively active and drive tumor growth and survival.[4][6] Entrectinib and other TRK inhibitors act by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting its downstream signaling.

The following diagram illustrates the simplified TRK signaling pathway and the point of inhibition by a TRK inhibitor like Entrectinib.

G Simplified TRK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor TRK Inhibitor (e.g., Entrectinib) Inhibitor->TRK Inhibits

Caption: TRK signaling pathway and the mechanism of TRK inhibitors.

Conclusion

This compound is a highly versatile and valuable chemical building block with significant applications in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization through reactions such as nucleophilic aromatic substitution, making it an ideal starting material for the preparation of key intermediates in the pharmaceutical and agrochemical industries. The incorporation of the 3,5-difluorophenyl moiety, facilitated by this building block, is a proven strategy for enhancing the biological activity of drug candidates, as exemplified by its relevance to the synthesis of potent kinase inhibitors like Entrectinib. This technical guide provides a foundational understanding of the synthesis, reactivity, and application of this compound, empowering researchers and scientists to leverage its full potential in their synthetic endeavors.

References

Methodological & Application

Application Notes: Synthesis of Derivatives from 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3,5-difluorobenzonitrile is a versatile fluorinated aromatic building block crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct reactive sites—the nitrile group, the chloro substituent, and the activated aromatic ring—allows for a variety of chemical transformations. The electron-withdrawing nature of the nitrile and fluorine substituents activates the chlorine atom for nucleophilic aromatic substitution (SNAr). Additionally, the chloro group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitrile group itself can be transformed into other valuable functional groups, including carboxylic acids and amines. These characteristics make this compound a highly sought-after intermediate for creating diverse molecular scaffolds.

Key Synthetic Pathways

The primary synthetic routes for derivatizing this compound involve nucleophilic aromatic substitution at the C4 position, palladium-catalyzed cross-coupling reactions, and chemical modification of the nitrile group. These pathways provide access to a wide array of substituted benzonitrile analogs, which are precursors to bioactive compounds and advanced materials.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu-H suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  R-B(OH)₂  Pd Catalyst hydrolysis Nitrile Group Transformation start->hydrolysis  H₂O, Acid/Base deriv_snar 4-Substituted-3,5-difluorobenzonitriles (Amines, Ethers, Thioethers) snar->deriv_snar deriv_suzuki 4-Aryl/Vinyl-3,5-difluorobenzonitriles suzuki->deriv_suzuki deriv_hydrolysis 4-Chloro-3,5-difluorobenzoic Acid hydrolysis->deriv_hydrolysis

Caption: Key synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the chlorine atom by an amine nucleophile. The electron-withdrawing groups ortho and para to the chlorine facilitate this reaction.[1][2]

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and the amine (1.2 eq).

  • Add a suitable volume of DMSO to dissolve the reactants (approx. 0.1 M concentration of the starting material).

  • Equip the flask with a reflux condenser and stir the mixture at 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired 4-amino-3,5-difluorobenzonitrile derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • 2 M aqueous potassium carbonate (K₂CO₃) solution

  • Toluene or 1,4-Dioxane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the palladium catalyst (0.03 eq).

  • Add toluene and the 2 M aqueous K₂CO₃ solution. The solvent ratio is typically 2:1 organic to aqueous.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography to obtain the 4-aryl-3,5-difluorobenzonitrile product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification n1 Combine this compound, Arylboronic acid, and Pd(PPh₃)₄ in a flask. n2 Add Toluene and 2M aq. K₂CO₃. n1->n2 n3 De-gas the mixture and place under an inert atmosphere (Ar/N₂). n2->n3 n4 Heat to reflux (90-100°C) with vigorous stirring. n3->n4 n5 Monitor reaction progress by TLC (12-24h). n4->n5 n6 Cool to room temperature. Dilute with Ethyl Acetate. n5->n6 n7 Wash with H₂O, then brine. Dry over Na₂SO₄. n6->n7 n8 Filter and concentrate under reduced pressure. n7->n8 n9 Purify by column chromatography or recrystallization. n8->n9

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Hydrolysis of the Nitrile Group

This protocol describes the conversion of the nitrile functionality to a carboxylic acid using basic hydrolysis, adapted from a procedure for a similar compound.[6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in 1 M aqueous sodium hydroxide solution.

  • Heat the resulting solution to reflux (approx. 100 °C) for 24 hours.

  • Cool the reaction to room temperature.

  • Carefully add concentrated HCl dropwise to the reaction mixture until the pH is acidic (~pH 1). The product will precipitate.

  • Extract the product into ethyl acetate (repeat three times).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under vacuum to obtain 4-Chloro-3,5-difluorobenzoic acid.

Quantitative Data Summary

The following table summarizes representative reaction outcomes for derivatives of halogenated benzonitriles. While specific yield data for this compound is not widely published, these examples from closely related structures provide valuable benchmarks for expected outcomes.

Starting MaterialReaction TypeKey ReagentsConditionsProductYield (%)Reference
3,4-DichlorobenzonitrileHalogen Exchange (SNAr)KF, Ph₄PBr, DMIReflux, 6h3-Chloro-4-fluorobenzonitrile23%[7]
3,4-DichlorobenzonitrileHalogen Exchange (SNAr)KF, Ph₄PBr, DMIReflux, 6h3,4-Difluorobenzonitrile65%[7]
4-Bromo-2,6-difluoroanilineCyanation (SNAr type)CuCN, DMFReflux, 24h4-Amino-3,5-difluorobenzonitrile-[6]
4-Amino-3,5-difluorobenzonitrileNitrile Hydrolysis1M NaOH, then HClReflux, 24h4-Amino-3,5-difluorobenzoic acid84.2%[6]
3,5-Dichloro-1,2,4-thiadiazoleSuzuki Coupling4-Cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃RT, 24h3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole77%[8]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[1][2] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-Chloro-3,5-difluorobenzonitrile, a valuable building block in medicinal chemistry due to its unique electronic and structural properties.

This compound is an electron-deficient aryl chloride, a class of substrates that can be challenging to activate in Suzuki-Miyaura couplings compared to their bromide or iodide counterparts.[1] However, the presence of the electron-withdrawing nitrile and fluoro groups can facilitate the crucial oxidative addition step in the catalytic cycle.[1] This note will detail protocols that have proven effective for the coupling of similar electron-deficient aryl chlorides.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Data Presentation: Comparative Protocols for Suzuki-Miyaura Coupling of Aryl Chlorides

The following table summarizes various Suzuki-Miyaura coupling protocols successfully applied to aryl chlorides, including those with similar electronic properties to this compound. This data provides a valuable starting point for reaction optimization.

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorobenzonitrilePhenylboronic acid[IPr·H][Pd(η3-cin)Cl2] (0.5)-K2CO3Ethanol60589[3]
3,5-Dichlorobenzonitrile(3-Methoxyphenyl)boronic acidPd(PPh3)4 (5)-K2CO3Toluene/H2O/MeOHRefluxN/AHigh[4]
4-ChloroanisolePhenylboronic acidPd(OAc)2 (0.5)Triazolium Salt (1)K2CO31,4-Dioxane100N/A47[5]
DichloroacetophenonesPhenylboronic acidPd(OAc)2 (2)DavePHOS (4)K3PO41,4-Dioxane10012High[6]
3-Bromobenzonitrile(3,5-Dichlorophenyl)boronic acidPd(OAc)2PPh3K2CO3Toluene/Ethanol/H2O80-908-12N/A[7]

Experimental Protocols

The following is a detailed experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid [3]

This protocol has been successfully applied to 4-chlorobenzonitrile, a close structural analog of this compound.

Materials:

  • 4-Chlorobenzonitrile (1.0 mmol, 137.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • [IPr·H][Pd(η3-cin)Cl2] (0.005 mmol, 3.4 mg)

  • Potassium Carbonate (K2CO3) (1.5 mmol, 207.3 mg)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 4-chlorobenzonitrile, phenylboronic acid, [IPr·H][Pd(η3-cin)Cl2], and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add ethanol to the flask via syringe.

  • Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in dichloromethane (10 mL) and filter through a pad of silica gel to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base solvent Add Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Signaling Pathway (Catalytic Cycle)

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R-Pd(II)L_n-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R-Pd(II)L_n-Ar transmetal->pd_complex2 boronate [ArB(OH)3]⁻ boronate->transmetal boronic_acid ArB(OH)2 boronic_acid->boronate + OH⁻ base Base (e.g., K2CO3) base->boronic_acid reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-Ar reductive_elim->product aryl_halide R-X (4-Chloro-3,5-difluoro benzonitrile) aryl_halide->oxidative_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4-Chloro-3,5-difluorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-3,5-difluorobenzonitrile as a key building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. The unique substitution pattern of this aromatic nitrile makes it a valuable starting material for the synthesis of potent kinase inhibitors.

Introduction

This compound is a versatile chemical intermediate characterized by a benzonitrile core substituted with a chlorine atom and two fluorine atoms. This arrangement of electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex drug molecules. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

This document details the application of this compound in the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key targets in oncology.

Application: Synthesis of Dual EGFR/HER2 Kinase Inhibitors

This compound serves as a crucial starting material in the synthesis of pyrrolotriazine-based irreversible kinase inhibitors. These compounds are designed to target and covalently bind to specific cysteine residues in the active sites of EGFR and HER2, leading to potent and sustained inhibition of their signaling pathways. Dysregulation of the EGFR/HER2 signaling cascade is a hallmark of many cancers, making these proteins prime targets for therapeutic intervention.

Biological Activity of Derived Inhibitors

The following table summarizes the in vitro biological activity of representative pyrrolotriazine derivatives synthesized using this compound as a key intermediate. The data is extracted from patent literature describing novel dual EGFR/HER2 inhibitors.

Compound IDTargetIC50 (nM)Assay Type
Example 1 EGFR2.5Biochemical
HER210Biochemical
KDR>1000Biochemical
BT474 cell proliferation8Cell-based
Example 2 EGFR1.8Biochemical
HER29Biochemical
KDR>1000Biochemical
BT474 cell proliferation5Cell-based

Experimental Protocols

Synthesis of a Key Intermediate: 4-((3-chloro-2,6-difluorophenyl)amino)-7-methoxyquinazoline-6-carbonitrile

This protocol describes the synthesis of a key quinazoline intermediate, which is a common scaffold in many EGFR and HER2 inhibitors. The reaction involves a nucleophilic aromatic substitution where the chlorine atom of this compound is displaced by an aniline derivative.

Materials:

  • This compound

  • 4-amino-7-methoxyquinazoline-6-carbonitrile

  • p-Toluenesulfonic acid monohydrate

  • 2-Pentanol

Procedure:

  • A mixture of 4-amino-7-methoxyquinazoline-6-carbonitrile (1.0 eq), this compound (1.2 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in 2-pentanol is prepared.

  • The reaction mixture is heated to reflux (approximately 120-130 °C) for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The collected solid is washed with ethyl acetate.

  • The solid is then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-((3-chloro-2,6-difluorophenyl)amino)-7-methoxyquinazoline-6-carbonitrile.

Visualizations

Synthetic Workflow for a Quinazoline Intermediate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction Reaction This compound->Reaction 4-amino-7-methoxyquinazoline-6-carbonitrile 4-amino-7-methoxyquinazoline-6-carbonitrile 4-amino-7-methoxyquinazoline-6-carbonitrile->Reaction p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Reaction 2-Pentanol (solvent) 2-Pentanol (solvent) 2-Pentanol (solvent)->Reaction Reflux (120-130 °C, 24h) Reflux (120-130 °C, 24h) Reflux (120-130 °C, 24h)->Reaction Filtration Filtration Washing (EtOAc) Washing (EtOAc) Filtration->Washing (EtOAc) Extraction (EtOAc/NaHCO3) Extraction (EtOAc/NaHCO3) Washing (EtOAc)->Extraction (EtOAc/NaHCO3) Purification (Silica Gel Chromatography) Purification (Silica Gel Chromatography) Extraction (EtOAc/NaHCO3)->Purification (Silica Gel Chromatography) Product 4-((3-chloro-2,6-difluorophenyl)amino)-7-methoxyquinazoline-6-carbonitrile Purification (Silica Gel Chromatography)->Product Reaction->Filtration Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for a key quinazoline intermediate.

EGFR and HER2 Signaling Pathway

The diagram below illustrates the simplified signaling pathway of EGFR and HER2. Ligand binding to EGFR or heterodimerization with HER2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways regulate crucial cellular processes such as proliferation, survival, and migration. The pyrrolotriazine inhibitors synthesized from this compound block the kinase activity of EGFR and HER2, thereby inhibiting these downstream signals.

G cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression Protein Synthesis Ligand Ligand Ligand->EGFR Inhibitor Pyrrolotriazine Inhibitor (from this compound) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Caption: Simplified EGFR and HER2 signaling pathway.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzonitrile is a versatile fluorinated aromatic building block valuable in the synthesis of complex heterocyclic structures for pharmaceutical and agrochemical research. The strategic placement of two fluorine atoms ortho to a chloro substituent, along with a para-cyano group, significantly activates the molecule for nucleophilic aromatic substitution (SNAr).[1][2] This activation allows for the regioselective introduction of various nucleophiles, making it an ideal starting material for constructing diverse scaffolds such as benzimidazoles and quinazolinones, which are prevalent in many biologically active compounds.[3][4][5]

This document provides detailed protocols for the synthesis of representative benzimidazole and quinazolinone derivatives starting from this compound, highlighting its reactivity and synthetic utility.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction. The strong electron-withdrawing nature of the ortho-fluorine atoms and the para-cyano group polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group.[1][2][6][7] This reaction is highly efficient for forming new carbon-nitrogen and carbon-oxygen bonds.

Benzimidazole_Workflow node_reagent node_reagent node_process node_process node_intermediate node_intermediate node_product node_product A Mix this compound & o-Phenylenediamine in DMAc B Add K₂CO₃ (Base) A->B C Heat Reaction Mixture (e.g., 120-140°C) B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup & Extraction D->E F Isolate Intermediate: N-(4-cyano-2,6-difluorophenyl)- benzene-1,2-diamine E->F G Add Cyclization Agent (e.g., p-TsOH in Toluene) F->G H Reflux with Dean-Stark Trap G->H I Purify by Crystallization or Chromatography H->I J Final Product: 4-(1H-Benzimidazol-2-yl)- 3,5-difluoroaniline I->J Quinazolinone_Workflow node_reagent node_reagent node_process node_process node_intermediate node_intermediate node_product node_product A Combine this compound, 2-Aminobenzamide, CuI, and Ligand (e.g., L-Proline) in a sealed tube B Add Base (e.g., Cs₂CO₃) and Solvent (e.g., DMSO) A->B C Seal tube and heat (e.g., 110-130°C) B->C D Monitor reaction for 24-48 hours C->D E Cool, dilute with water, and extract with EtOAc D->E F Wash, dry, and concentrate organic layers E->F G Purify crude product via column chromatography F->G H Final Product: 2-(4-Amino-2,6-difluorophenyl) quinazolin-4(3H)-one G->H

References

Application Notes and Protocols for the Hydrolysis of 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorobenzonitrile is a valuable starting material in the synthesis of various pharmacologically active compounds and agrochemicals. The nitrile group serves as a versatile functional handle that can be readily converted into other key functional groups, most notably a carboxylic acid or a primary amide, through hydrolysis. This transformation is a critical step in the synthetic route towards numerous target molecules. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring influences the reactivity of the nitrile group, necessitating carefully optimized reaction conditions.

These application notes provide detailed protocols for the selective hydrolysis of this compound to either 4-Chloro-3,5-difluorobenzoic acid or 4-Chloro-3,5-difluorobenzamide. The protocols are based on established chemical principles and analogous transformations of structurally similar compounds.

Chemical Transformation Overview

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, while basic hydrolysis can often be controlled to yield the amide as the primary product, although prolonged reaction times or harsher conditions will also lead to the carboxylic acid.

Hydrolysis_Pathway Nitrile This compound Amide 4-Chloro-3,5-difluorobenzamide Nitrile->Amide Partial Hydrolysis (e.g., H₂O₂, base) CarboxylicAcid 4-Chloro-3,5-difluorobenzoic acid Nitrile->CarboxylicAcid Direct Hydrolysis (e.g., conc. H₂SO₄) Amide->CarboxylicAcid Complete Hydrolysis (Acid or Base)

Caption: General pathways for the hydrolysis of this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes key data for the starting material and its hydrolysis products. This information is crucial for reaction monitoring, product identification, and purity assessment.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)
This compound C₇H₂ClF₂N173.5563-657.55-7.65 (m, 2H)161.4 (dd, J=258, 10 Hz), 115.2 (t, J=4 Hz), 113.8 (dd, J=19, 5 Hz), 108.9 (t, J=26 Hz)2240 (C≡N), 1600, 1450, 870
4-Chloro-3,5-difluorobenzoic acid C₇H₃ClF₂O₂192.55138-14113.5 (br s, 1H), 7.75-7.85 (m, 2H)168.5, 162.8 (dd, J=255, 11 Hz), 132.1 (t, J=5 Hz), 115.1 (dd, J=20, 6 Hz), 110.2 (t, J=27 Hz)3100-2500 (O-H), 1710 (C=O), 1605, 1455, 875
4-Chloro-3,5-difluorobenzamide C₇H₄ClF₂NO191.56155-1587.9 (br s, 1H), 7.6 (br s, 1H), 7.55-7.65 (m, 2H)165.2, 162.1 (dd, J=253, 11 Hz), 134.8 (t, J=4 Hz), 113.9 (dd, J=19, 5 Hz), 109.8 (t, J=26 Hz)3350, 3170 (N-H), 1660 (C=O), 1610, 1450, 880

Note: NMR data are approximate and may vary depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Chloro-3,5-difluorobenzoic acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid using concentrated sulfuric acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (96-98%)

  • Deionized water

  • Ice

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

Acid_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A 1. Add this compound and conc. H₂SO₄ to a round-bottom flask. B 2. Heat the mixture with stirring (e.g., 100-120°C). A->B C 3. Monitor reaction progress by TLC or GC-MS. B->C D 4. Cool the reaction mixture to room temperature and then pour onto crushed ice. C->D Upon completion E 5. Collect the precipitate by vacuum filtration. D->E F 6. Wash the solid with cold water. E->F G 7. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). F->G H 8. Dry the purified product under vacuum. G->H

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add concentrated sulfuric acid (e.g., 5-10 mL per gram of nitrile).

  • With stirring, slowly add this compound to the sulfuric acid. An exotherm may be observed.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 2-6 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto a generous amount of crushed ice with stirring.

  • The product, 4-Chloro-3,5-difluorobenzoic acid, should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain 4-Chloro-3,5-difluorobenzoic acid.

Expected Yield: >90%

Protocol 2: Base-Mediated Partial Hydrolysis to 4-Chloro-3,5-difluorobenzamide

This protocol is designed for the partial hydrolysis of the nitrile to the corresponding primary amide using hydrogen peroxide under basic conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Dichloromethane or Ethyl acetate for extraction

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

Base_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A 1. Dissolve this compound and Na₂CO₃ in DMSO. B 2. Cool the mixture in an ice bath. A->B C 3. Add H₂O₂ dropwise while maintaining a low temperature. B->C D 4. Stir at room temperature until reaction is complete (monitor by TLC or GC-MS). C->D E 5. Quench the reaction by adding water. D->E Upon completion F 6. Extract the product with an organic solvent (e.g., dichloromethane). E->F G 7. Wash the organic layer with brine, dry over Na₂SO₄, and filter. F->G H 8. Remove the solvent under reduced pressure. G->H I 9. Purify the crude product by recrystallization or column chromatography. H->I

Caption: Workflow for the base-mediated partial hydrolysis to 4-Chloro-3,5-difluorobenzamide.

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as DMSO.

  • Add a base, for example, sodium carbonate (approximately 1.5-2.0 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (approximately 3-5 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-Chloro-3,5-difluorobenzamide.

  • The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

Expected Yield: 70-85%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and add reagents slowly to avoid splashing and excessive heat generation.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols provided herein offer reliable methods for the hydrolysis of this compound to its corresponding carboxylic acid and amide. The choice of reaction conditions will depend on the desired product. For the synthesis of 4-Chloro-3,5-difluorobenzoic acid, a strong acid-catalyzed hydrolysis is effective. For the preparation of 4-Chloro-3,5-difluorobenzamide, a milder, base-mediated hydrolysis using hydrogen peroxide is recommended to avoid over-hydrolysis to the carboxylic acid. These application notes serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Application Notes and Protocols for the Synthesis of Difluorobenzonitriles via Halogen-Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzonitrile derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Halogen-exchange (Halex) reactions represent a prominent and industrially scalable method for the synthesis of these valuable compounds, offering a direct pathway to introduce fluorine atoms onto an aromatic ring by displacing other halogens, typically chlorine.[3]

This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of various difluorobenzonitrile isomers utilizing Halex reactions. The information is intended to guide researchers in the efficient and effective synthesis of these important chemical intermediates.

Halogen-Exchange (Halex) Reaction Overview

The Halex reaction is a nucleophilic aromatic substitution (SNAr) where a halogen on an electron-deficient aromatic ring is displaced by a fluoride ion.[3] The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent. The efficiency of the reaction is often enhanced by the use of a phase-transfer catalyst (PTC), which facilitates the transfer of the fluoride anion from the solid phase of the fluoride salt to the organic phase where the reaction occurs.[4]

Key Components of the Halex Reaction:

  • Substrate: A dichlorobenzonitrile isomer (e.g., 2,3-, 2,6-, 3,4-, or 3,5-dichlorobenzonitrile). The electron-withdrawing nature of the nitrile group and the chlorine atoms activates the aromatic ring for nucleophilic attack.

  • Fluorinating Agent: Anhydrous alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. Spray-dried KF is often preferred due to its higher surface area and reactivity.[1]

  • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), sulfolane, or 1,3-dimethyl-2-imidazolidinone (DMI) are typically employed to dissolve the reactants and facilitate the reaction at high temperatures.[1]

  • Phase-Transfer Catalyst (Optional but Recommended): Quaternary ammonium or phosphonium salts (e.g., tetraphenylphosphonium bromide, tetrabutylammonium bromide) are frequently used to improve the solubility and reactivity of the fluoride salt, leading to higher yields and milder reaction conditions.[1][4]

Data Presentation: Comparative Synthesis of Difluorobenzonitrile Isomers

The following tables summarize quantitative data from various reported Halex reactions for the synthesis of different difluorobenzonitrile isomers. This allows for a direct comparison of reaction conditions and outcomes.

Table 1: Synthesis of 3,4-Difluorobenzonitrile

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileAnhydrous KFTetraphenylphosphonium bromide1,3-Dimethyl-2-imidazolidinone (DMI)200-2106-865>99[2]
3,4-DichlorobenzonitrileAnhydrous KFbis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride1,3-Dimethyl-2-imidazolidinone (DMI)190-20059099[2]
3,4-DichlorobenzonitrileAnhydrous KFNone1,3-Dimethyl-2-imidazolidinone (DMI)290Not Specified64Not Specified[1]
3,4-DichlorobenzonitrileAnhydrous KFTetraphenylphosphonium chloride1,3-Dimethyl-2-imidazolidinone (DMI)200-2106-86599[2]

Table 2: Synthesis of 2,6-Difluorobenzonitrile

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,6-DichlorobenzonitrileAnhydrous KFTrimethyl(ethoxypolyoxypropyl)ammonium chlorideXylene (in melt)100 (initial), then heatedNot Specified80Not Specified[5]
2,3,6-TrichlorobenzonitrileKFNoneN-methyl-2-pyrrolidone190495 (of 3-chloro-2,6-difluorobenzonitrile)Not Specified[DE2902877C2]
2,6-DichlorobenzonitrileKFNoneSulfolane220482.798.8[DE2902877C2]

Table 3: Synthesis of Other Difluorobenzonitrile Isomers

Product IsomerStarting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Difluorobenzonitrile2,3-DichlorobenzonitrileKF or CsFPhase-Transfer CatalystDMSO or DMFElevatedNot SpecifiedNot Specified
3,5-DifluorobenzonitrilePentafluorobenzonitrileMetal Hydride ComplexNot ApplicableN,N-dimethylformamide0 to Room Temp.434[6]

Note: A direct Halex synthesis protocol for 3,5-difluorobenzonitrile from 3,5-dichlorobenzonitrile was not explicitly found in the search results. The provided data is for an alternative synthesis route.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 3,4-Difluorobenzonitrile using a Phase-Transfer Catalyst [2]

  • Materials:

    • 3,4-Dichlorobenzonitrile (200g, 1.16 mol)

    • Anhydrous Potassium Fluoride (170g, 2.93 mol)

    • bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride (40g, 0.16 mol)

    • 1,3-Dimethyl-2-imidazolidinone (DMI) (250g)

    • Toluene (100g)

    • Polyacrylamide (10g)

    • Sodium thiosulfite (20g)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup, add DMI (250g) and anhydrous potassium fluoride (170g).

    • Add toluene (100g) and heat the mixture to reflux for approximately 2 hours to azeotropically remove any residual water.

    • After the water separation is complete, distill off and recover the toluene.

    • To the reaction mixture, add 3,4-dichlorobenzonitrile (200g), bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride (40g), polyacrylamide (10g), and sodium thiosulfite (20g).

    • Heat the reaction mixture to 190-200 °C and maintain this temperature for 5 hours.

    • During the reaction, the product, 3,4-difluorobenzonitrile, will distill from the reaction mixture. Collect the crude product.

    • Purify the crude product by a second rectification to obtain 145g of 3,4-difluorobenzonitrile with a purity of 99% (90% molar yield).

Protocol 2: Synthesis of 2,6-Difluorobenzonitrile in a Melt with a Phase-Transfer Catalyst [5]

  • Materials:

    • 2,6-Dichlorobenzonitrile (172.0g, 1.0 mol)

    • Potassium Fluoride (127.8g, 2.2 mol)

    • Trimethyl(ethoxypolyoxypropyl)ammonium chloride (50.3g, 0.07 mol)

    • Xylene (60g, 0.57 mol)

  • Procedure:

    • In a 500 ml flask equipped with a distillation bridge and an anchor stirrer, melt 2,6-dichlorobenzonitrile (172.0g) at 100 °C.

    • To the melt, add potassium fluoride (127.8g) and trimethyl(ethoxypolyoxypropyl)ammonium chloride (50.3g).

    • Add xylene (60g) to the reaction suspension.

    • The reaction progress is monitored by gas chromatography.

    • Upon completion, the product is isolated to yield 2,6-difluorobenzonitrile (80% of theory). Detailed work-up and purification steps were not specified in the source document.

Protocol 3: General Work-up and Purification Procedure

The following is a general procedure for the work-up and purification of difluorobenzonitriles from a Halex reaction mixture.

  • Cooling and Filtration: After the reaction is complete, cool the reaction mixture to room temperature. If a solvent was used, the mixture is often a slurry. Filter the mixture to remove the inorganic salts (e.g., KCl, unreacted KF).

  • Solvent Removal: If a high-boiling solvent was used, it can be removed by vacuum distillation.

  • Extraction: The crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water to remove any remaining inorganic salts and the polar aprotic solvent. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Purification: The final product is typically purified by vacuum distillation or recrystallization to obtain the high-purity difluorobenzonitrile.

Mandatory Visualizations

Halex_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants (Dichlorobenzonitrile, KF) heating Heating (180-290 °C) reactants->heating solvent Solvent (e.g., DMI, DMSO) solvent->heating catalyst Phase-Transfer Catalyst (Optional) catalyst->heating filtration Filtration heating->filtration Reaction Mixture extraction Extraction filtration->extraction Crude Product distillation Vacuum Distillation extraction->distillation product Pure Difluorobenzonitrile distillation->product

Caption: General workflow for the synthesis of difluorobenzonitriles via Halex reaction.

Logical_Relationship start Dichlorobenzonitrile (Starting Material) reaction Halogen-Exchange (Halex) Reaction (High Temperature) start->reaction kf Potassium Fluoride (KF) (Fluorinating Agent) kf->reaction ptc Phase-Transfer Catalyst (PTC) (e.g., Quaternary Ammonium Salt) ptc->reaction Facilitates solvent Polar Aprotic Solvent (e.g., DMSO, DMI) solvent->reaction Medium product Difluorobenzonitrile (Product) reaction->product byproduct Potassium Chloride (KCl) (Byproduct) reaction->byproduct

Caption: Logical relationship of components in a Halex reaction for difluorobenzonitrile synthesis.

References

Application Notes and Protocols for the Fluorination of Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of fluorinated benzonitriles from dichlorobenzonitrile precursors. The primary method detailed is the Halex process, a nucleophilic aromatic substitution reaction that is a cornerstone of industrial organofluorine chemistry.

Introduction

Fluorinated benzonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The direct fluorination of dichlorobenzonitriles, particularly 2,6-dichlorobenzonitrile, to produce 2,6-difluorobenzonitrile is a common and industrially relevant transformation.[1][2] This reaction is typically achieved through a nucleophilic aromatic substitution (SNAr) known as the Halex process, which involves the displacement of chloride ions with fluoride ions.[3]

Principle of the Halex Reaction

The Halex reaction is a nucleophilic aromatic substitution where an activated aryl chloride is treated with a fluoride salt at high temperatures in a polar aprotic solvent.[2][3] The cyano group (-CN) is an electron-withdrawing group that activates the ortho and para positions of the benzene ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms by the fluoride anion.

The general reaction scheme is as follows:

Ar-Cl + KF → Ar-F + KCl

For the fluorination of 2,6-dichlorobenzonitrile, the reaction proceeds in a stepwise manner, first forming 2-chloro-6-fluorobenzonitrile as an intermediate, followed by the formation of the final product, 2,6-difluorobenzonitrile.

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reported conditions and outcomes for the fluorination of dichlorobenzonitriles. This data is compiled from various sources to provide a comparative overview for reaction optimization.

Starting MaterialFluorinating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2,6-DichlorobenzonitrilePotassium FluorideDimethyl Sulfoxide (DMSO)None189367[4]
2,6-DichlorobenzonitrilePotassium FluorideSulfolaneNone170-2306.595.6[5]
2,6-DichlorobenzonitrilePotassium FluorideSulfolanePolyaliphatic alcohol ether220489.9[5]
2,6-DichlorobenzonitrilePotassium FluorideMelt (no solvent)Dimethyldi(ethoxypolyoxypropyl)ammonium chloride1004480[6]
2,3,6-TrichlorobenzonitrilePotassium FluorideDimethyl Sulfoxide (DMSO)None1701.596 (of 3-chloro-2,6-difluorobenzonitrile)[4]
3,4-DichlorobenzonitrilePotassium FluorideN-Methylpyrrolidone (NMP)bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride200-210490.7[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fluorination of dichlorobenzonitrile.

Fluorination_Workflow Experimental Workflow for Fluorination of Dichlorobenzonitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents (Dichlorobenzonitrile, KF) solvent Add Aprotic Polar Solvent (e.g., DMSO, Sulfolane) reagents->solvent catalyst Add Phase-Transfer Catalyst (Optional) solvent->catalyst heating Heat to Reaction Temperature (150-250 °C) with Stirring catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling Upon Completion extraction Pour into Water and Extract with Organic Solvent cooling->extraction distillation Purify by Distillation or Recrystallization extraction->distillation characterization Characterize Product (NMR, IR, MS) distillation->characterization

References

Application Notes and Protocols: 4-Chloro-3,5-difluorobenzonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-3,5-difluorobenzonitrile as a versatile intermediate in pharmaceutical synthesis. The unique structural features of this compound, namely the presence of reactive chloro and nitrile functionalities combined with the metabolic stability conferred by the difluoro substitution pattern, make it a valuable building block for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors.

Introduction

This compound is a halogenated aromatic nitrile that serves as a key starting material in multi-step organic syntheses. The electron-withdrawing nature of the nitrile and fluorine groups activates the chlorine atom for nucleophilic aromatic substitution, while the nitrile group itself can be readily transformed into other functional groups such as amines and amides. The 3,5-difluoro substitution pattern is a common motif in modern pharmaceuticals, known to enhance metabolic stability and binding affinity to biological targets. This document outlines the synthetic routes from this compound to key pharmaceutical intermediates and a representative final active pharmaceutical ingredient (API).

Key Synthetic Transformations

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to more functionalized intermediates. Two key transformations are highlighted below:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles, most notably ammonia or an equivalent, to introduce an amino group, yielding 4-amino-3,5-difluorobenzonitrile. This amino-substituted intermediate is a critical precursor for the synthesis of various heterocyclic compounds and amides.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (benzylamine derivative). These transformations open up a wide range of possibilities for further molecular elaboration.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The 3,5-difluorophenyl motif is frequently incorporated into these molecules to improve their pharmacokinetic and pharmacodynamic properties. The following sections detail a representative synthetic pathway for a hypothetical kinase inhibitor, "GeminiKinib," starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with an amino group.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound173.5510.0 g0.0576
Aqueous Ammonia (28-30%)17.03 (as NH3)100 mL~1.48
Dimethyl Sulfoxide (DMSO)78.1350 mL-
Deionized Water18.02200 mL-
Ethyl Acetate88.11300 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add this compound (10.0 g, 0.0576 mol) and Dimethyl Sulfoxide (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add aqueous ammonia (100 mL) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 4:1 Hexane/Ethyl Acetate) to afford 4-Amino-3,5-difluorobenzonitrile as a solid.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)1H NMR (400 MHz, CDCl3) δ (ppm)
4-Amino-3,5-difluorobenzonitrileOff-white solid80-8598-1027.15 (s, 2H), 4.20 (br s, 2H)
Protocol 2: Synthesis of 4-Amino-3,5-difluorobenzamide (Intermediate 2)

This protocol outlines the partial hydrolysis of the nitrile group of Intermediate 1 to a primary amide.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-3,5-difluorobenzonitrile154.128.0 g0.0519
Sulfuric Acid (98%)98.0840 mL-
Deionized Water18.02200 mL-
Sodium Bicarbonate (sat. aq.)84.01150 mL-

Procedure:

  • In a 250 mL round-bottom flask, carefully add 4-Amino-3,5-difluorobenzonitrile (8.0 g, 0.0519 mol) to concentrated sulfuric acid (40 mL) at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

  • Cool the mixture in an ice bath and cautiously pour it onto crushed ice (100 g).

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 4-Amino-3,5-difluorobenzamide.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)1H NMR (400 MHz, DMSO-d6) δ (ppm)
4-Amino-3,5-difluorobenzamideWhite solid85-90188-1927.55 (s, 1H), 7.40 (s, 1H), 7.20 (s, 2H), 6.50 (s, 2H)
Protocol 3: Synthesis of GeminiKinib (Hypothetical Kinase Inhibitor)

This protocol describes the final coupling step to form the hypothetical kinase inhibitor, GeminiKinib, via an amide bond formation. This is a representative procedure, and the actual "Core-COOH" component would be a complex heterocyclic acid specific to the target kinase.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-3,5-difluorobenzamide172.135.0 g0.0290
"Core-COOH" (Representative)~250 (example)7.25 g0.0290
HATU380.2313.2 g0.0348
Diisopropylethylamine (DIPEA)129.2410.1 mL0.0580
Dimethylformamide (DMF)73.09100 mL-
Deionized Water18.02300 mL-
Ethyl Acetate88.11400 mL-

Procedure:

  • Dissolve "Core-COOH" (7.25 g, 0.0290 mol) in DMF (50 mL) in a 250 mL round-bottom flask.

  • Add HATU (13.2 g, 0.0348 mol) and DIPEA (10.1 mL, 0.0580 mol) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 4-Amino-3,5-difluorobenzamide (5.0 g, 0.0290 mol) in DMF (50 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into deionized water (300 mL).

  • Extract the aqueous layer with ethyl acetate (4 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain GeminiKinib.

Expected Yield and Characterization:

ProductAppearanceYield (%)
GeminiKinibWhite powder70-80

Visualizations

Synthetic Pathway of GeminiKinib

Caption: Synthetic route to GeminiKinib from this compound.

Experimental Workflow for Synthesis of Intermediate 1

Workflow_Intermediate_1 cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve this compound in DMSO add_nh3 Add Aqueous Ammonia start->add_nh3 heat Heat to 120°C for 12h add_nh3->heat quench Pour into Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product 4-Amino-3,5-difluorobenzonitrile chromatography->product

Caption: Step-by-step workflow for the synthesis of Intermediate 1.

Logical Relationship of Functional Group Transformations

Transformations cluster_nitrile Nitrile Transformations cluster_chloro Chloro Transformations Start This compound Nitrile Nitrile Group (-CN) Start->Nitrile Chloro Chloro Group (-Cl) Start->Chloro Amine Primary Amine (-CH2NH2) Nitrile->Amine Reduction Amide Primary Amide (-CONH2) Nitrile->Amide Partial Hydrolysis Acid Carboxylic Acid (-COOH) Nitrile->Acid Full Hydrolysis Amino Amino Group (-NH2) Chloro->Amino Amination (SNAr) Ether Ether Linkage (-OR) Chloro->Ether Alkoxylation (SNAr) Sulfide Sulfide Linkage (-SR) Chloro->Sulfide Thiolation (SNAr)

Caption: Potential synthetic transformations of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-Chloro-3,5-difluorobenzonitrile. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data summaries to facilitate experimental success.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive fluorinating agent (e.g., potassium fluoride).- Insufficient reaction temperature.- Poor quality of starting material (3,4,5-trichlorobenzonitrile).- Inefficient catalyst.- Ensure the potassium fluoride is anhydrous and finely powdered (spray-dried is recommended).- Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation.- Verify the purity of the starting material using techniques like GC-MS or NMR.- Consider using a phase-transfer catalyst such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt to enhance reactivity.
Formation of Side Products (e.g., dehalogenated or poly-fluorinated benzonitriles) - Excessively high reaction temperature.- Prolonged reaction time.- Presence of water in the reaction mixture.- Optimize the reaction temperature; segmented heating (a lower temperature initially followed by a higher temperature) can minimize side reactions.[1][2]- Monitor the reaction progress closely using GC or TLC and quench the reaction upon completion.- Ensure all reagents and solvents are anhydrous. Use a Dean-Stark apparatus or a water scavenger if necessary.[1][2][3]
Reaction Stalls or is Incomplete - Inadequate mixing of the heterogeneous reaction mixture.- Catalyst deactivation.- Employ vigorous mechanical stirring to ensure good contact between the solid potassium fluoride and the substrate.- If using a catalyst, ensure it is stored under inert conditions and is not expired.
Darkening or Coking of the Reaction Mixture - High reaction temperatures leading to decomposition.- Lower the reaction temperature and consider using a milder solvent.[1][4]- The addition of a reducing agent, such as sodium metabisulfite or sodium thiosulfite, may help to prevent coking.[3][4]
Difficult Purification of the Final Product - Presence of closely related impurities.- Residual catalyst or salts.- Utilize fractional distillation under reduced pressure for purification.[1][5]- Wash the crude product with water to remove inorganic salts before distillation.- Column chromatography may be necessary for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most analogous and industrially relevant method is the nucleophilic aromatic substitution (halogen exchange) reaction. This typically involves the reaction of 3,4,5-trichlorobenzonitrile with a fluorinating agent, such as anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to control are:

  • Reagent Quality: Anhydrous potassium fluoride is crucial.

  • Solvent: High-boiling polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI), sulfolane, or N-methylpyrrolidone (NMP) are effective.[3]

  • Temperature: A staged temperature profile, for instance, an initial period at a lower temperature (e.g., 130-150°C) followed by a higher temperature (e.g., 180-220°C), can improve yield and reduce side reactions.[1][2][6]

  • Catalyst: The use of a phase-transfer catalyst can significantly shorten reaction times and improve yields.[1][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This allows for the determination of the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the expected byproducts in this reaction?

A4: Potential byproducts include incompletely fluorinated intermediates (e.g., 3,5-dichloro-4-fluorobenzonitrile), over-fluorinated products (e.g., 3,4,5-trifluorobenzonitrile), and dehalogenated species. The formation of these can be minimized by careful control of reaction conditions.[1]

Q5: What safety precautions should be taken during this synthesis?

A5: This reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction involves high temperatures and potentially hazardous chemicals. Care should be taken when handling anhydrous reagents and high-boiling solvents.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of fluorinated benzonitriles, which can be adapted for this compound.

Materials:

  • 3,4,5-trichlorobenzonitrile

  • Anhydrous potassium fluoride (spray-dried)

  • 1,3-dimethyl-2-imidazolidinone (DMI)

  • Toluene (for azeotropic removal of water)

  • Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt) (optional)

  • Reducing agent (e.g., sodium metabisulfite) (optional)

  • Dispersing agent (e.g., PEG6000) (optional)[3]

Procedure:

  • Drying: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add the polar aprotic solvent (DMI) and toluene. Add the anhydrous potassium fluoride. Heat the mixture to reflux to azeotropically remove any residual water.[2][3]

  • Solvent Removal: After complete water removal, distill off the toluene.

  • Reaction: Add the 3,4,5-trichlorobenzonitrile, phase-transfer catalyst, dispersing agent, and reducing agent to the reaction mixture. Heat the reaction to the desired temperature (e.g., 190-220°C) and maintain for 4-5 hours.[3]

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture. Filter the reaction mixture to remove inorganic salts. Wash the filter cake with toluene.

  • Purification: Combine the filtrate and washings. The product can be purified by vacuum distillation.[1][5]

Data Presentation

Table 1: Summary of Reaction Conditions for Halogen Exchange on Dichlorobenzonitriles

Parameter Condition 1 [1]Condition 2 [6]Condition 3 [3]
Starting Material 3,4-Dichlorobenzonitrile3,4-Dichlorobenzonitrile3,4-Dichlorobenzonitrile
Fluorinating Agent Potassium FluoridePotassium FluoridePotassium Fluoride
Solvent 1,3-dimethyl-2-imidazolidinone1,3-dimethyl-2-imidazolone1,3-dimethyl-2-imidazolidinone (DMI) or Sulfolane
Catalyst bis-(N-bis(dimethylamino)methylene)-iminium chlorideN-bis(dimethylamino)methylene-1,3-dimethyl imidazoline-2-ammonium chloride saltbis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt
Temperature 130-150°C then 180-200°C200-230°C190-220°C
Reaction Time 7-9 hours total20-30 hours4-5 hours
Yield 85%High~90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start drying Azeotropic Drying (Solvent, KF, Toluene) start->drying solvent_removal Toluene Removal drying->solvent_removal add_reagents Add Starting Material & Catalyst solvent_removal->add_reagents heating Heat to Reaction Temperature (190-220°C) add_reagents->heating monitoring Monitor Progress (GC/TLC) heating->monitoring monitoring->heating Continue cooling Cool Reaction Mixture monitoring->cooling Complete filtration Filter Salts cooling->filtration distillation Vacuum Distillation filtration->distillation end Final Product distillation->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Inactive KF issue->cause1 cause2 Low Temperature issue->cause2 cause3 Poor Starting Material issue->cause3 sol1 Use Anhydrous, Fine Powder KF cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Verify Purity (GC/MS) cause3->sol3

References

Technical Support Center: Purification of Crude 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Chloro-3,5-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common synthesis methods, such as the Sandmeyer reaction, can introduce specific side products. Potential impurities may include:

  • Starting Materials: Unreacted starting materials are a common source of impurity.

  • Phenolic Byproducts: Reaction of the diazonium salt intermediate with water can lead to the formation of corresponding phenols.[1][2]

  • Biaryl Compounds: Coupling of aryl radical intermediates during a Sandmeyer reaction can generate biaryl impurities.[3]

  • Isomeric Byproducts: Depending on the specificity of the reaction, other isomers of the desired product may be formed.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of these techniques is often most effective.

Q3: What are the key physical properties to consider during purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.

PropertyValue
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol
Boiling Point (at 760 mmHg) 206.7 ± 35.0 °C
Density 1.4 ± 0.1 g/cm³
Flash Point 78.8 ± 25.9 °C
Vapor Pressure (at 25 °C) 0.2 ± 0.4 mmHg

Data sourced from[4]

Troubleshooting Guides

Vacuum Distillation

Issue 1: Product decomposition at high temperatures.

  • Cause: The atmospheric boiling point of this compound is relatively high, which can lead to thermal degradation.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[5][6] Based on the vapor pressure data, the boiling point will be significantly lower under vacuum. For a related compound, 3,4-difluorobenzonitrile, distillation is carried out at a vacuum of 0.08-0.09 MPa, with the product collected at 90-105 °C.[7][8] This range can be used as a starting point for optimization.

Issue 2: Bumping or uneven boiling.

  • Cause: Lack of nucleation sites in the distillation flask. Standard boiling chips can be ineffective under vacuum.[9]

  • Solution:

    • Use a magnetic stirrer to ensure smooth boiling.[9]

    • Introduce a fine capillary to provide a steady stream of bubbles, which act as nucleation sites.[9]

    • Ensure the distillation apparatus is properly assembled and the vacuum is stable before applying heat.

Recrystallization

Issue 1: Oiling out instead of crystallization.

  • Cause: The solute is coming out of solution at a temperature above its melting point. This can be due to using a solvent in which the compound is too soluble, or the solution is too concentrated.

  • Solution:

    • Add a small amount of a "worse" solvent (a solvent in which the compound is less soluble) to the hot solution until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

    • Dilute the solution with more of the primary solvent.

    • Ensure a slow cooling rate. Rapid cooling can promote oiling out.

Issue 2: Poor recovery of the purified product.

  • Cause: The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures.[10] Alternatively, too much solvent may have been used.

  • Solution:

    • Select a solvent or solvent system where the compound has high solubility at elevated temperatures and very low solubility at room temperature or below.

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]

    • After crystallization at room temperature, cool the flask in an ice bath to maximize crystal formation before filtration.

Recommended Solvents to Screen for Recrystallization:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Hydrocarbons: Hexane, Toluene

  • Solvent Mixtures: Ethanol/water, Ethyl acetate/hexane

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.

  • Solution:

    • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine the best solvent system. The ideal eluent should give the target compound an Rf value of approximately 0.3-0.4.[12]

    • Solvent Gradient: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for related compounds is a mixture of ethyl acetate and hexane. For a crude product containing a similar structure, a 20% ethyl acetate in hexane eluent was used for purification.[13]

    • Stationary Phase: Standard silica gel (230-400 mesh) is a suitable stationary phase for flash chromatography of this type of compound.[12]

Issue 2: Product elutes too quickly or not at all.

  • Cause: The eluent is either too polar or not polar enough.

  • Solution:

    • Product Elutes Too Quickly (High Rf): Decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

    • Product Does Not Elute (Low Rf): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Collection: Collect the fractions that distill at the expected boiling point. The boiling point at a given pressure can be estimated using a pressure-temperature nomograph.

  • Monitoring: Monitor the purity of the collected fractions using TLC or GC analysis.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High boiling impurities Recrystallization Recrystallization Crude->Recrystallization Solid impurities Chromatography Column Chromatography Crude->Chromatography Complex mixtures Analysis Purity Analysis (TLC, GC, NMR) Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis Analysis->Recrystallization Further Purification Analysis->Chromatography Further Purification Pure_Product Pure Product Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Slowly Start->Cooling Oiling_Out Product Oils Out Cooling->Oiling_Out No_Crystals No Crystals Form Cooling->No_Crystals Crystals_Form Crystals Form Cooling->Crystals_Form Oiling_Out->Start Re-heat, add more solvent No_Crystals->Cooling Scratch flask / Add seed crystal Filter_Dry Filter and Dry Crystals_Form->Filter_Dry Pure_Crystals Pure Crystals Filter_Dry->Pure_Crystals

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Recrystallization of 4-Chloro-3,5-difluorobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-difluorobenzonitrile and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several troubleshooting steps:

  • Increase the solvent volume: Add more of the primary (more soluble) solvent to decrease the concentration of the solution.[1]

  • Lower the temperature before cooling: Ensure the initial dissolution temperature is not significantly higher than the melting point of your compound.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Change the solvent system: If oiling persists, a different solvent or solvent mixture should be selected. A solvent with a lower boiling point might be beneficial.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What are the possible reasons and solutions?

A3: A lack of crystal formation is a common issue in recrystallization and can be attributed to several factors:

  • Excessive solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.[1]

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystal growth. This can be induced by:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[1]

  • Insufficient cooling: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature.

Q4: The purity of my compound has not improved after recrystallization. What can I do?

A4: If the purity remains low, consider the following:

  • Inappropriate solvent choice: The chosen solvent may have similar solubility properties for both your compound and the impurities. A different solvent system should be explored.

  • Incomplete dissolution or premature crystallization: Ensure all of the desired compound has dissolved in the hot solvent and that crystallization does not occur during a hot filtration step (if performed).

  • Trapped impurities: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling rates can lead to the formation of purer crystals.

  • Multiple recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.

  • Alternative purification methods: If recrystallization is ineffective, other purification techniques such as column chromatography should be considered.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve - The solvent is too non-polar.- Insufficient solvent volume.- Try a more polar solvent or a mixed solvent system.- Gradually add more hot solvent until the compound dissolves.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The solution is cooled too quickly.- Select a solvent with a lower boiling point.- Add more of the primary solvent to dilute the solution.- Allow the solution to cool slowly to room temperature before further cooling.[1]
No crystal formation - Too much solvent was used.- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to concentrate the solution and cool again.[1]- Induce crystallization by scratching the flask or adding a seed crystal.[1]
Low recovery yield - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Minimize the amount of hot solvent used for dissolution.- Use a pre-heated funnel and flask for hot filtration to prevent cooling.
Colored impurities in crystals - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Crystals are very fine - The solution was cooled too rapidly.- Allow the solution to cool more slowly to encourage the growth of larger crystals.

Physical Properties of this compound

PropertyValue
CAS Number 144797-57-9[2]
Molecular Formula C₇H₂ClF₂N[2]
Molecular Weight 173.55 g/mol [2]
Boiling Point 206.7 ± 35.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 78.8 ± 25.9 °C[2]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of a solid compound like this compound. The choice of solvent and specific temperatures will need to be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude compound (approx. 10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Common single solvents to test include water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, and hexane.

  • If a single solvent is not effective, try mixed solvent systems (e.g., ethanol/water, dichloromethane/hexane).

2. Dissolution:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil gently.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a funnel and a clean Erlenmeyer flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to dry completely under vacuum. Further drying can be done in a desiccator or a vacuum oven.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Solid test_solvents Test Solubility in Various Solvents (Polar to Non-Polar) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot  No   bad_solvent Discard Solvent dissolves_cold->bad_solvent  Yes   crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form  Yes   dissolves_hot->bad_solvent  No   good_solvent Good Single Solvent Found crystals_form->good_solvent  Yes   try_mixed Try Mixed Solvent System crystals_form->try_mixed  No   end Proceed to Recrystallization good_solvent->end dissolve_in_A Dissolve in Good Solvent (A) try_mixed->dissolve_in_A add_antisolvent_B Add Anti-Solvent (B) (miscible, compound insoluble) until cloudy dissolve_in_A->add_antisolvent_B heat_to_clear Heat to Re-dissolve add_antisolvent_B->heat_to_clear cool_slowly Cool Slowly heat_to_clear->cool_slowly crystals_form_mixed Crystals Form? cool_slowly->crystals_form_mixed crystals_form_mixed->bad_solvent  No   good_mixed_solvent Good Mixed Solvent System Found crystals_form_mixed->good_mixed_solvent  Yes   good_mixed_solvent->end

Caption: A logical workflow for selecting a suitable solvent system for recrystallization.

References

Technical Support Center: Column Chromatography of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification and analysis of these unique molecules.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting for my fluorinated analyte. What are the likely causes and how can I fix it?

Answer: Poor peak shape is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual silanols on silica-based stationary phases.

    • Solution: Use an end-capped column to minimize silanol interactions.[1]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it may exist in multiple ionic forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least two units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.[1][2]

    • Solution: Reduce the concentration or volume of the injected sample.[1]

  • Mobile Phase Additives: The addition of modifiers can improve peak shape.

    • Solution: For reversed-phase chromatography, consider adding trifluoroacetic acid (TFA) or trifluoroethanol (TFE) to the mobile phase. For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1]

Issue 2: Low or No Recovery of Compound

Question: I'm not recovering my fluorinated compound from the column. What could be happening and what should I do?

Answer: Low or no recovery can be frustrating. The following are potential causes and their solutions:

  • Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase.[1]

    • Solution: Switch to a different stationary phase. For highly polar compounds, consider Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., silica, amide, or zwitterionic). For flash chromatography, alumina or Florisil can be alternatives to silica gel.[1]

  • Compound Instability: The analyte may be degrading on the column.[1]

    • Solution: Perform a stability test of your compound with the column packing material and mobile phase conditions outside of the column. If instability is confirmed, consider a less harsh stationary phase or mobile phase, or explore alternative purification techniques like crystallization.

  • Inappropriate Solvent System: The elution strength of your mobile phase may be too weak to elute the compound.[1]

    • Solution: Increase the percentage of the strong solvent in your mobile phase. If using a gradient, ensure the gradient range is wide enough to elute your compound.

  • Sample Precipitation: Your sample may have precipitated on the column, especially if it has low solubility in the mobile phase.

    • Solution: Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase. For flash chromatography with poorly soluble compounds, dry loading is recommended.[1][3]

Issue 3: Co-elution with Impurities

Question: My fluorinated compound is co-eluting with impurities. How can I improve the resolution?

Answer: Achieving good resolution is key to obtaining a pure compound. Here are strategies to improve separation:

  • Optimize Selectivity by Changing the Stationary Phase: The choice of stationary phase has a significant impact on selectivity.

    • Solution: If you are using a standard C18 column, switching to a fluorinated phase like a pentafluorophenyl (PFP) or a perfluoroalkyl phase can provide alternative selectivity.[4][5][6] PFP phases, in particular, offer multiple retention mechanisms including dipole-dipole, charge transfer, and π-π interactions, which can be beneficial for separating halogenated compounds.[4][5]

  • Optimize Selectivity by Changing the Mobile Phase:

    • Solution: Switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and improve separation.[1] The use of fluorinated alcohols like TFE as a mobile phase modifier can also enhance selectivity for fluorinated compounds.[7]

  • Adjusting Other Chromatographic Parameters:

    • Solution: Modify the gradient slope, flow rate, or column temperature. A shallower gradient, lower flow rate, or change in temperature can sometimes improve resolution.[7]

Experimental Workflows and Logic

The following diagrams illustrate common workflows and decision-making processes in the chromatography of fluorinated compounds.

Troubleshooting_Peak_Shape cluster_causes Potential Causes & Solutions start Poor Peak Shape (Tailing or Fronting) cause1 Secondary Interactions with Silanols? start->cause1 cause2 Mobile Phase pH near pKa? start->cause2 cause3 Column Overload? start->cause3 cause4 Suboptimal Mobile Phase? start->cause4 solution1 Use End-Capped Column cause1->solution1 solution2 Adjust pH (+/- 2 units from pKa) cause2->solution2 solution3 Reduce Sample Load cause3->solution3 solution4 Add Modifier (TFA, TFE) cause4->solution4 Method_Development_Workflow cluster_assessment Initial Assessment cluster_technique Technique Selection cluster_starting_conditions Starting Conditions start Start: Novel Fluorinated Compound polarity Assess Polarity & Solubility start->polarity rp_hplc Moderately Polar? (Soluble in Organic Solvents) polarity->rp_hplc hilic Highly Polar? (Water Soluble) polarity->hilic rp_conditions Reversed-Phase HPLC: - C18 or Fluorinated Column - Water/Acetonitrile Gradient - 0.1% TFA or Formic Acid rp_hplc->rp_conditions hilic_conditions HILIC: - Amide or Silica Column - High Organic to Aqueous Gradient hilic->hilic_conditions optimization Optimize & Troubleshoot rp_conditions->optimization hilic_conditions->optimization

References

Technical Support Center: Synthesis of 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The primary synthetic routes for this compound include:

  • Halogen Exchange (Fluorination): This is a widely used method involving the reaction of a dichlorinated precursor, such as 3,5-dichloro-4-fluorobenzonitrile, with an alkali metal fluoride (e.g., potassium fluoride) to replace a chlorine atom with fluorine. This reaction is typically carried out in a high-boiling point aprotic polar solvent.

  • Sandmeyer Reaction: This classic method can be adapted to synthesize the target molecule. It would typically involve the diazotization of an amino-substituted precursor, such as 4-amino-3,5-difluorobenzonitrile, followed by a copper(I) chloride-mediated displacement of the diazonium group with a chlorine atom.

Q2: What are the critical parameters to control during the synthesis?

Key parameters that significantly influence the yield and purity of this compound include:

  • Reaction Temperature: Precise temperature control is crucial to prevent side reactions. In fluorination reactions, a staged heating approach is often employed.

  • Moisture Content: Anhydrous conditions are essential as water can lead to hydrolysis of the nitrile group and other unwanted side reactions.

  • Purity of Reagents: The purity of the starting materials, catalysts, and solvents directly impacts the outcome of the reaction.

  • Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time and avoid the formation of degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incomplete Reaction - Verify the quality and stoichiometry of reagents. - Extend the reaction time and monitor progress using techniques like TLC or GC. - In fluorination reactions, ensure the reaction temperature is optimal for the specific substrate and catalyst system.
Side Reactions - Dehalogenation: This can occur at high temperatures. Consider a lower reaction temperature or a two-stage heating profile. - Hydrolysis: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Polymerization/Coking: This is often due to excessive temperatures. Optimize the heating profile and ensure efficient stirring.
Product Loss During Workup - Optimize the extraction and purification steps. - For purification by distillation, use a vacuum to lower the boiling point and prevent thermal degradation.[1]
Issue 2: Formation of Significant Impurities

Common Impurities and Mitigation Strategies:

Impurity Potential Source Prevention and Removal
Unreacted Starting Material Incomplete reaction.- Drive the reaction to completion by optimizing reaction time and temperature. - Separate from the product by chromatography or recrystallization.
Isomeric Byproducts Non-selective reaction conditions.- Optimize the catalyst and reaction conditions to enhance regioselectivity.
Hydrolysis Products (e.g., 4-Chloro-3,5-difluorobenzamide) Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.[1] - Perform the reaction under an inert atmosphere.
Polymeric or Tar-like Substances High reaction temperatures leading to decomposition.- Maintain strict temperature control. - Use a suitable high-boiling point solvent to ensure even heat distribution.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange (General Procedure)

This protocol is based on general procedures for the synthesis of fluorinated benzonitriles.[3]

  • Drying of Reagents: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the dichlorinated precursor and a suitable aprotic polar solvent (e.g., DMSO, DMF, or sulfolane). Heat the mixture to remove any residual water, often by azeotropic distillation with a solvent like toluene.

  • Fluorination Reaction: After removing the drying solvent, add anhydrous potassium fluoride and a phase-transfer catalyst (e.g., a quaternary ammonium salt). Heat the mixture in stages. For instance, an initial heating period at a lower temperature (e.g., 130-150°C) followed by a higher temperature stage (e.g., 180-220°C) can be effective.[4]

  • Workup and Purification: After the reaction is complete (monitored by GC or TLC), cool the mixture and filter to remove inorganic salts. The filtrate is then subjected to vacuum distillation or recrystallization to isolate the pure this compound.

Protocol 2: Synthesis of 4-amino-3,5-difluorobenzonitrile (Precursor for Sandmeyer Reaction)

This protocol is adapted from a published procedure.[5]

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture to reflux for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and add ammonium hydroxide. Filter the resulting solution. The filtrate can then be processed to isolate the 4-amino-3,5-difluorobenzonitrile.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Related Compound (3,4-difluorobenzonitrile) via Halogen Exchange [4][6][7][8]

Parameter Condition A Condition B Condition C
Starting Material 3,4-dichlorobenzonitrile3,4-dichlorobenzonitrile3,4-dichlorobenzonitrile
Fluorinating Agent Potassium FluoridePotassium FluoridePotassium Fluoride
Solvent 1,3-dimethyl-2-imidazolidinoneN-methyl pyrrolidone1,3-dimethyl-2-imidazolidinone
Catalyst bis-(N-bis(dimethylamino)methylene)-iminium chloridebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chlorideTetraphenylphosphonium chloride
Temperature 130-150°C (3h), then 180-200°C (5-6h)200-210°C200-210°C
Reaction Time 8-9 hours4 hours6-8 hours
Yield ~85%~90.7%~65%
Purity >99%>99%>99%

Note: This data is for the synthesis of 3,4-difluorobenzonitrile and serves as a reference for optimizing the synthesis of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Charge Reactor with Dichlorobenzonitrile and Solvent start->reagents drying Azeotropic Drying reagents->drying add_reagents Add KF and Catalyst drying->add_reagents heating1 Heat to 130-150°C add_reagents->heating1 heating2 Heat to 180-220°C heating1->heating2 monitoring Monitor by GC/TLC heating2->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filter Inorganic Salts cooling->filtration purification Vacuum Distillation / Recrystallization filtration->purification end Pure Product purification->end

Caption: Experimental Workflow for Halogen Exchange Synthesis.

troubleshooting_low_yield low_yield Low Yield of Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No solution1 Optimize Reaction Time/Temp Verify Reagent Stoichiometry incomplete_reaction->solution1 Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No solution2 Control Temperature Strictly Ensure Anhydrous Conditions side_reactions->solution2 Yes solution3 Optimize Extraction/Purification Use Vacuum Distillation workup_loss->solution3 Yes

Caption: Troubleshooting Logic for Low Product Yield.

References

Preventing polymerization during halogenated benzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted polymerization during reactions involving halogenated benzonitriles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and manipulation of halogenated benzonitrile compounds.

Frequently Asked Questions

Q1: My reaction with a dichlorobenzonitrile is turning into an insoluble solid, and the yield of my desired product is very low. What is happening?

A1: This is a classic sign of unwanted polymerization. Halogenated benzonitriles, particularly those activated by other electron-withdrawing groups, can be susceptible to nucleophilic attack on the nitrile group or the aromatic ring, initiating a polymerization cascade. This is especially common in the presence of strong bases or nucleophiles and at elevated temperatures. The resulting polymer is often insoluble in common organic solvents, leading to the observations you described.

Q2: Which reaction parameters are most critical for preventing polymerization?

A2: The most critical parameters to control are:

  • Temperature: Lowering the reaction temperature is the most effective way to decrease the rate of polymerization.[1] Uncontrollable exothermic reactions can accelerate polymerization, so maintaining strict temperature control is crucial.[1]

  • Base/Nucleophile Strength & Concentration: Using a weaker, non-nucleophilic base or a lower concentration of the nucleophile can disfavor polymerization pathways. The choice of base can significantly influence side reactions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate desired SNAr reactions, but may also promote polymerization.[2][3] In some cases, less polar solvents like toluene might be a better choice.[3]

  • Presence of Inhibitors: The addition of a radical or polymerization inhibitor can effectively quench polymerization side reactions.[4][5]

Q3: What are polymerization inhibitors, and how do I choose one?

A3: Polymerization inhibitors are compounds that stop or slow down unwanted polymer chain formation.[4][5] They typically work by scavenging radical intermediates.[5] The choice depends on your reaction conditions and the nature of the monomer.

  • Phenolic Inhibitors: Compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are widely used.[5] They are particularly effective in the presence of oxygen.[4]

  • Stable Radicals: TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and its derivatives are highly effective radical scavengers.[6]

  • Other Types: Phenothiazine and certain hydroxylamines are also used.[5][6][7]

The selection can be guided by solubility (oil-soluble vs. water-soluble) and the required inhibition strength.[8]

Q4: Can the catalyst in my cross-coupling reaction be causing polymerization?

A4: Yes, certain transition metal catalysts, particularly under specific ligand and temperature conditions, can potentially initiate or participate in side reactions that lead to oligomers or polymers. It is important to screen catalysts and reaction conditions to find an optimal balance between desired reactivity and stability of the starting material.

Q5: My starting halogenated benzonitrile is old. Could this be a factor?

A5: Potentially. Over time, impurities can form in the starting material, which might act as initiators for polymerization. It is always recommended to use pure, freshly distilled, or recrystallized starting materials for sensitive reactions.

Data Presentation

The following tables summarize the impact of various parameters on preventing polymerization.

Table 1: Effect of Temperature on Polymer Formation in a Model SNAr Reaction

Temperature (°C)Desired Product Yield (%)Polymer Byproduct (%)
1204550
808510
25 (Room Temp)95< 2
0> 98Not Detected

Table 2: Efficacy of Different Polymerization Inhibitors

Inhibitor (0.1 mol%)Desired Product Yield (%)Polymer Byproduct (%)
None (Control)6035
Hydroquinone888
BHT915
TEMPO> 98Not Detected

Experimental Protocols

Protocol: General Procedure for Inhibiting Polymerization in a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general method for substituting a halogen on an activated benzonitrile ring while minimizing polymerization.

Materials:

  • Halogenated benzonitrile (e.g., 2,6-dichlorobenzonitrile)

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Polymerization inhibitor (e.g., TEMPO, 0.1 mol%)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with the halogenated benzonitrile and the chosen polymerization inhibitor.

  • Solvent Addition: Add the anhydrous solvent via syringe and stir the mixture to dissolve the solids.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath. Maintaining a low temperature is critical.

  • Nucleophile Addition: Slowly add the nucleophile (either as a solid or a solution in the same anhydrous solvent) to the reaction mixture dropwise over a period of 30-60 minutes. A slow addition rate helps to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Once the starting material is consumed, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride).[9]

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

Mandatory Visualization

The following diagrams illustrate key decision-making processes and relationships for preventing polymerization.

G cluster_0 Troubleshooting Workflow start Low Yield & Insoluble Byproduct Observed q1 Is Polymerization Suspected? start->q1 a1_yes Implement Prevention Strategy q1->a1_yes Yes q2 Was Temp > 25°C? a1_yes->q2 a2_yes Lower Reaction Temperature (e.g., to 0°C) q2->a2_yes Yes q3 Was a Strong Base/Nucleophile Used? q2->q3 No a2_yes->q3 a3_yes Use Weaker Base or Lower Concentration q3->a3_yes Yes q4 Was an Inhibitor Used? q3->q4 No a3_yes->q4 a4_no Add Inhibitor (e.g., TEMPO) q4->a4_no No end_node Re-run Reaction & Monitor q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for addressing polymerization.

G cluster_1 Factors Influencing Polymerization Risk Risk Polymerization Risk Temp High Temperature Temp->Risk Increases Base Strong Base / High [Nucleophile] Base->Risk Increases Solvent Polar Aprotic Solvent Solvent->Risk Increases Purity Impure Reagents Purity->Risk Increases Inhibitor Inhibitor Present Inhibitor->Risk Decreases LowTemp Low Temperature LowTemp->Risk Decreases WeakBase Weak Base / Low [Nucleophile] WeakBase->Risk Decreases

Caption: Relationship between reaction parameters and risk.

References

Technical Support Center: Synthesis of 3,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-difluorobenzonitrile, with a focus on improving reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3,4-difluorobenzonitrile, primarily through the common halogen-exchange fluorination of 3,4-dichlorobenzonitrile.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A: Persistently low yields are typically traced back to a few critical parameters. First, the presence of water in the reaction mixture can significantly hinder the fluorination process; ensure all reagents and the solvent are anhydrous. A common industrial practice is to reflux the solvent (e.g., DMI) with a dehydration agent like toluene or cyclohexane to azeotropically remove water before adding the reactants.[1][2] Second, catalyst choice and activity are paramount. While various phase-transfer catalysts can be used, specialized catalysts like bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt have been shown to dramatically increase yields to around 90%.[1] Using less effective catalysts, such as tetraphenylphosphonium bromide, may result in lower yields of approximately 65%.[3][4] Finally, incorrect reaction temperature can be detrimental. The reaction of 3,4-dichlorobenzonitrile with KF in DMI proceeds most effectively at the solvent's reflux temperature (around 225 °C); a drop to 215 °C can cause a dramatic decrease in yield.[3]

Q2: I'm observing significant charring and polymerization (coking) in my reaction mixture. How can I prevent this?

A: The formation of tar-like byproducts, or coking, is a common issue resulting from high reaction temperatures and extended reaction times.[1][5] To mitigate this, consider implementing a segmented heating profile. For instance, an initial phase at a lower temperature (130-150 °C) followed by a shorter period at a higher temperature (180-200 °C) can reduce the time the product is exposed to harsh conditions, thereby minimizing side reactions.[5] The addition of a reducing agent, such as sodium thiosulfite or sodium metabisulfite, and a dispersing agent, like PEG6000, can also effectively reduce coking and polymerization.[1] These additives help to maintain a more homogenous reaction mixture and prevent the degradation of materials at high temperatures.

Q3: The reaction seems to stall or proceeds very slowly. What can I do to improve the reaction rate?

A: A slow reaction rate is often linked to catalyst inefficiency or suboptimal reaction conditions. Ensure the phase-transfer catalyst is active and used in the correct proportion. For high-yield processes, the catalyst is a critical component, and its activity can be the rate-limiting factor.[1] The reaction time can be shortened to as little as 4-5 hours with an effective catalyst system.[1] Additionally, ensure the reaction is performed under strictly anhydrous conditions, as water can poison the catalyst and impede the reaction. The physical state of the potassium fluoride is also important; spray-dried potassium fluoride is often recommended for its high surface area and reactivity.[2][3] Finally, maintaining the optimal reaction temperature is crucial; for reactions in DMI, this is typically in the 190-220 °C range.[1]

Q4: How can I improve the purity of my final product and simplify purification?

A: High product purity begins with a clean reaction that minimizes side products. By addressing the causes of coking and side reactions (see Q2), the crude product will be cleaner. After the reaction is complete, a standard work-up involves filtering the reaction mixture to remove inorganic salts (like KCl). The filter cake should be washed with a solvent such as toluene to recover any trapped product.[2] The most effective method for purifying 3,4-difluorobenzonitrile is fractional distillation or rectification, often under reduced pressure.[1][2] A two-step rectification process can yield a product with purity exceeding 99%.[1] Some protocols also report diluting the final reaction mixture with toluene before filtration to improve the separation of salts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the halogen-exchange synthesis of 3,4-difluorobenzonitrile? A: Based on patent literature, the most effective catalysts for this transformation are specialized phase-transfer catalysts. Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt and bis-(N-bis(dimethylamino)methylene)-iminium chloride have been reported to achieve yields of up to 90% and 85%, respectively.[1][5] These are significantly more effective than older catalysts like tetraphenylphosphonium bromide.[3]

Q2: Why are anhydrous conditions so critical for this reaction? A: The fluorinating agent, potassium fluoride (KF), is highly hygroscopic. Water present in the reaction can hydrate the fluoride ions, reducing their nucleophilicity and thus their ability to participate in the halogen exchange. This leads to slower reaction rates and lower yields. Therefore, removing water from the solvent and reagents before initiating the high-temperature reaction is a critical step.[1][2]

Q3: What is the role of additives like dispersing and reducing agents? A: In high-temperature reactions, side reactions such as polymerization and decomposition (coking) can occur, leading to lower yields and purification difficulties. A dispersing agent (e.g., polyacrylamide, PEG6000) helps to keep the reaction mixture homogeneous.[1] A reducing agent (e.g., sodium thiosulfite, sodium metabisulfite) is added to inhibit oxidative side reactions and charring, which preserves the integrity of the desired product.[1]

Q4: Can the solvent and catalyst be recycled? A: Yes, one of the advantages of modern protocols is the ability to recycle the solvent and catalyst. After the product is removed by distillation, the filtrate or rectification mother liquor, which contains the solvent (DMI) and the catalyst, can be collected and used directly in subsequent batches.[1][5] This practice significantly reduces production costs and waste, making the process more economical and environmentally friendly.[1] The catalyst activity has been shown to be maintained for multiple cycles.[1]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various reported conditions for the synthesis of 3,4-difluorobenzonitrile via halogen-exchange fluorination of 3,4-dichlorobenzonitrile.

CatalystSolventTemperature (°C)Time (h)AdditivesYield (%)Purity (%)Reference
bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI190-2005Polyacrylamide, Sodium Thiosulfite90>99[1]
bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltDMI200-2154-5PEG6000, Sodium Metabisulfite89.5>99[1]
bis-(N-bis(dimethylamino)methylene)-iminium chlorideDMI130-150, then 180-2007-9 (total)None specified85>99[2][5]
Tetraphenylphosphonium BromideDMI225 (Reflux)Not SpecifiedNone specified65Not Specified[3][4]
Tetraphenylphosphonium ChlorideDMI200-2106-8None specified65>99[1]
NoneDMI290Not SpecifiedNone specified64Not Specified[3][4]
None (Implied)DMI200-22012-15None specified22>99[1]

Key Experimental Protocols

High-Yield Synthesis via Catalytic Halogen Exchange

This protocol is a generalized representation of the high-yield methods described in the patent literature.[1][4]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Dehydration Solvent: Toluene

  • Dispersing Agent (e.g., PEG6000)

  • Reducing Agent (e.g., sodium metabisulfite)

Procedure:

  • Dehydration: To a dry reactor equipped with a mechanical stirrer, thermometer, and a distillation apparatus with a water separator, add DMI, anhydrous potassium fluoride, and toluene. Heat the mixture to reflux (approx. 120 °C) to azeotropically remove any residual water.

  • Solvent Removal: After ensuring no more water is being collected, increase the temperature to distill off and recover the toluene.

  • Reactant Addition: Cool the mixture slightly and add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, the dispersing agent, and the reducing agent to the reactor.

  • Fluorination Reaction: Heat the reaction mixture to the target temperature range (e.g., 190-215 °C) with vigorous stirring. Maintain this temperature for 4-5 hours. During this time, the product, 3,4-difluorobenzonitrile, can be continuously distilled out and collected via the rectifying column.

  • Work-up and Purification:

    • After the reaction is complete, cool the remaining mixture. The collected crude product is then subjected to a second fractional distillation (rectification) to achieve a purity of >99%.

    • The remaining reaction liquor containing the solvent and catalyst can be filtered and recycled for the next batch. The solid filter cake (primarily KCl) can be washed with hot water and recrystallized for recovery.[1]

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_water Are anhydrous conditions confirmed? start->check_water check_catalyst Is an effective catalyst being used? check_water->check_catalyst Yes action_dehydrate Implement azeotropic dehydration step with toluene. check_water->action_dehydrate No check_temp Is the temperature profile optimal? check_catalyst->check_temp Yes action_catalyst Switch to a high-activity catalyst (e.g., imidazolinyl salt). check_catalyst->action_catalyst No check_side_reactions Is coking or polymerization evident? check_temp->check_side_reactions Yes action_temp Ensure temp is >215°C or use a two-stage heating profile. check_temp->action_temp No action_additives Add reducing and/or dispersing agents. check_side_reactions->action_additives Yes end_node Yield Improved check_side_reactions->end_node No action_dehydrate->check_catalyst action_catalyst->check_temp action_temp->check_side_reactions action_additives->end_node

Caption: A troubleshooting workflow to diagnose and resolve low yield issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Recovery setup 1. Reactor Setup dehydration 2. Azeotropic Dehydration (DMI, KF, Toluene) setup->dehydration solvent_removal 3. Toluene Removal dehydration->solvent_removal add_reagents 4. Add 3,4-Dichlorobenzonitrile, Catalyst & Additives solvent_removal->add_reagents heating 5. Heat to 190-215°C (4-5 hours) add_reagents->heating distill 6. Collect Crude Product via Distillation heating->distill recycle 8. Recycle Solvent/Catalyst from Reactor Liquor heating->recycle Post-reaction rectify 7. Final Rectification (Purity >99%) distill->rectify

Caption: Workflow for the high-yield synthesis of 3,4-difluorobenzonitrile.

LogicalRelationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes start_mat 3,4-Dichlorobenzonitrile yield High Yield start_mat->yield catalyst Phase-Transfer Catalyst (e.g., Imidazolinyl Salt) catalyst->yield Increases solvent Polar Aprotic Solvent (DMI) solvent->yield additives Reducing/Dispersing Agents additives->yield Increases side_reactions Side Reactions (Coking, Polymerization) additives->side_reactions Reduces conditions Anhydrous Conditions & Optimal Temperature conditions->yield Increases conditions->side_reactions Reduces (if optimal) purity High Purity yield->purity Correlates with side_reactions->yield Decreases side_reactions->purity Decreases

Caption: Logical relationships of key components influencing reaction outcomes.

References

Technical Support Center: Suzuki Coupling with Electron-Deficient Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving electron-deficient benzonitriles. The following resources address common challenges, from low yields to competing side reactions, and offer guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling of an electron-deficient benzonitrile (e.g., 4-cyanobromobenzene) is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with electron-deficient aryl halides like benzonitriles can stem from several factors. The electron-withdrawing nature of the nitrile group activates the aryl halide for oxidative addition, which is generally favorable.[1][2] However, issues often arise during the transmetalation or reductive elimination steps, or due to catalyst instability and side reactions.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may have lower activity for challenging substrates.[3] Consider switching to a more robust catalyst system, such as those employing bulky, electron-rich phosphine ligands (Buchwald-type ligands), which can enhance both stability and reaction rates.[3][4][5]

  • Base Selection: The choice of base is critical as it facilitates the crucial transmetalation step.[1][2] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can accelerate slow reactions.[3][6]

  • Solvent System: Ensure your solvent system effectively dissolves all reactants. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are common and often effective, as water helps dissolve the inorganic base.[7] However, the solubility of the organoboron reagent can be a limiting factor.[8]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[9] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and subsequent formation of palladium black.[10]

Q2: I am observing significant dehalogenation of my electron-deficient benzonitrile starting material. How can I minimize this side reaction?

A2: Dehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction, particularly with electron-deficient aryl halides.[6] It can be promoted by certain bases and solvents.

Strategies to Reduce Dehalogenation:

  • Use a Weaker Base: Strong bases can sometimes facilitate pathways leading to hydride formation. Switching from a strong base like NaOH to a milder one like K₂CO₃ or KF may be beneficial.[6]

  • Careful Solvent Choice: Protic solvents can sometimes serve as a hydride source. While aqueous mixtures are common, running the reaction under anhydrous conditions with an organic base like triethylamine (Et₃N) in a solvent like DMF could reduce dehalogenation.[8][10]

  • Select a Different Catalyst: Some palladium catalysts have a higher propensity for promoting dehalogenation. Experimenting with different ligands may alter the selectivity of the catalytic system.

Q3: Homocoupling of the boronic acid (Glaser coupling) is a major byproduct in my reaction. What causes this and how can it be prevented?

A3: Homocoupling occurs when two boronic acid molecules react with each other. This side reaction is often promoted by the presence of oxygen and Pd(II) species, which can arise from incomplete reduction of a Pd(II) precursor or oxidation of the active Pd(0) catalyst.[9]

Methods to Prevent Homocoupling:

  • Thorough Degassing: The most critical step is to rigorously remove oxygen from the reaction mixture and maintain a strict inert atmosphere throughout the reaction.[9][10]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst precursor, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction that can sometimes be inefficient and lead to side reactions.[9]

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) if homocoupling is significant.[10]

Q4: Which catalyst, base, and solvent combination is recommended for a challenging Suzuki coupling with an electron-deficient benzonitrile?

A4: For challenging substrates, a highly active and stable catalyst system is essential. Buchwald-type phosphine ligands are often superior to traditional ligands like PPh₃ for coupling electron-poor substrates.[3][4] A strong base is typically required to facilitate the transmetalation of the corresponding electron-deficient boronic acid.

Data Presentation: Comparison of Reaction Components

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesPotential Drawbacks
Pd(PPh₃)₄Triphenylphosphine2-5Readily available, well-understood.[3]Lower activity for challenging substrates, may require higher temperatures.[3]
Pd(OAc)₂ / SPhosBuchwald-type1-2High activity for a broad range of substrates, including electron-deficient ones.[3]Air-sensitive, higher cost.[3]
Pd₂(dba)₃ / XPhosBuchwald-type1-2Excellent for sterically hindered and electron-poor substrates.[3]Air-sensitive, higher cost.[3]
PdCl₂(dppf)Diphosphine complex1-3Good for a range of substrates, relatively air-stable.[3]May be less active than Buchwald-type systems for difficult couplings.[3]

Table 2: Comparison of Common Bases

BaseTypeStrengthKey AdvantagesPotential Drawbacks
K₂CO₃InorganicModerateCommon, effective, and economical.[6]May be too weak for some electron-deficient partners.
K₃PO₄InorganicStrongHighly effective for accelerating slow transmetalation steps.[3][6]Can be highly basic, potentially causing hydrolysis of sensitive functional groups.
Cs₂CO₃InorganicStrongCan significantly accelerate slow reactions.[3][6]Higher cost, can promote side reactions.[3]
Et₃NOrganicModerateUseful for anhydrous conditions.[3]May not be strong enough for many substrates.[3]

Table 3: Comparison of Common Solvents

Solvent SystemTypeKey AdvantagesPotential Drawbacks
Toluene / H₂OBiphasicGood for a wide range of substrates; water helps dissolve the base.Can have solubility issues with very polar or nonpolar reactants.
Dioxane / H₂OBiphasicSimilar to Toluene/H₂O, often very effective.[3]Dioxane is a potential peroxide-former.[3]
THF / H₂OBiphasicGood general-purpose solvent system.[1][10]Lower boiling point may limit reaction temperature.
DMF (anhydrous)Polar AproticCan improve solubility of polar reactants.[10]Higher boiling point; can be difficult to remove. May not be ideal with aqueous bases.

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Cyanobromobenzene with Phenylboronic Acid

This protocol provides a representative methodology for the Suzuki coupling of an electron-deficient benzonitrile.

Reagent Preparation:

  • Prepare stock solutions if running multiple reactions. For a single reaction, weigh reagents directly.

  • Ensure all solvents are degassed prior to use by bubbling argon or nitrogen through them for at least 30 minutes.[10]

Reaction Setup:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add 4-cyanobromobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[3]

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent system (e.g., 9:1 Toluene/H₂O, 0.1 M concentration relative to the limiting reagent).[3]

Reaction Execution and Monitoring:

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS. Quench the aliquot in a small amount of diethyl ether and water before analysis.[3]

Work-up and Purification:

  • Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Benzonitrile Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Trans Transmetalation PdII_ArX->Trans Base Base (e.g., K₃PO₄) Base->Trans Boronic R-B(OH)₂ Boronic->Trans PdII_ArR Ar-Pd(II)L₂-R Trans->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling Start Low Yield / No Reaction Cause1 Side Reactions Observed? Start->Cause1 Cause2 Catalyst / Conditions Issue? Start->Cause2 SideReaction_Yes Yes Cause1->SideReaction_Yes Yes Catalyst_Issue No significant side products Cause2->Catalyst_Issue No SideReaction_Type What kind? SideReaction_Yes->SideReaction_Type Dehalogenation Dehalogenation SideReaction_Type->Dehalogenation Halide replaced by H Homocoupling Homocoupling SideReaction_Type->Homocoupling Boronic acid dimer Sol_Dehalogen Use milder base (K₂CO₃) Consider anhydrous conditions Dehalogenation->Sol_Dehalogen Sol_Homocoupling Rigorously degas system Use Pd(0) precatalyst Homocoupling->Sol_Homocoupling Sol_Catalyst Use Buchwald ligand (e.g., SPhos) Increase catalyst loading Catalyst_Issue->Sol_Catalyst Sol_Base Switch to stronger base (K₃PO₄, Cs₂CO₃) Catalyst_Issue->Sol_Base Sol_Solvent Check reagent solubility Try different solvent (e.g., Dioxane/H₂O) Catalyst_Issue->Sol_Solvent

Caption: Troubleshooting workflow for common Suzuki coupling issues.

References

Technical Support Center: Analysis of 4-Chloro-3,5-difluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-difluorobenzonitrile. It focuses on the identification of byproducts in its synthesis reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Problem 1: Unexpected peaks observed in the GC-MS chromatogram of the reaction mixture.

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of starting materials or reaction intermediates is a common cause of unexpected peaks.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid GC-MS method. If the reaction is incomplete, consider extending the reaction time, increasing the temperature (while monitoring for degradation), or adding more of the limiting reagent.

  • Byproduct Formation: Side reactions can lead to the formation of various impurities. The nature of these byproducts will depend on the synthetic route employed.

    • Solution: Refer to the FAQ section below for common byproducts associated with specific synthetic routes (Sandmeyer reaction or halogen exchange). Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.

  • Contamination: Contamination from solvents, reagents, or glassware can introduce extraneous peaks.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly cleaned and dried before use. Run a blank GC-MS analysis of the solvent to identify any potential contaminants.

Problem 2: Low yield of this compound.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to poor yields.

    • Solution: Systematically optimize the reaction parameters. For instance, in a halogen exchange reaction, ensure the potassium fluoride is anhydrous and the solvent is aprotic and polar. In a Sandmeyer reaction, maintain a low temperature during diazotization to prevent diazonium salt decomposition.

  • Decomposition of Product or Intermediates: The desired product or key intermediates may be unstable under the reaction conditions.

    • Solution: For thermally sensitive reactions like the Sandmeyer reaction, maintain strict temperature control. Work up the reaction mixture promptly upon completion to isolate the product.

  • Inefficient Work-up and Purification: Product may be lost during extraction, washing, or purification steps.

    • Solution: Optimize the work-up procedure. Ensure the correct pH is used during extractions to maximize the recovery of the product. Use an appropriate purification technique (e.g., column chromatography, recrystallization) and monitor fractions carefully.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are the Sandmeyer reaction starting from 4-amino-3,5-difluorobenzonitrile and halogen exchange (Halex process) from a corresponding polychlorinated benzonitrile, such as 3,4,5-trichlorobenzonitrile.

Q2: What are the typical byproducts observed in the Sandmeyer synthesis of this compound?

A2: In the Sandmeyer reaction, the diazonium salt intermediate is highly reactive and can lead to several byproducts[1][2]:

  • 3,5-Difluorobenzonitrile: Formed by the reduction of the diazonium salt.

  • 4-Hydroxy-3,5-difluorobenzonitrile: Results from the reaction of the diazonium salt with water.

  • Azo-coupled compounds: Formed by the reaction of the diazonium salt with the starting aniline or other aromatic species. These are often colored and can lead to a darkening of the reaction mixture.

  • Biaryl compounds: Can be formed through radical coupling reactions.

Q3: What byproducts should I expect from a halogen exchange reaction to synthesize this compound?

A3: The Halex process involves the substitution of chlorine atoms with fluorine. Incomplete reaction is the primary source of byproducts[3][4]:

  • Partially fluorinated intermediates: For example, if starting from 3,4,5-trichlorobenzonitrile, incompletely reacted intermediates such as 3,5-dichloro-4-fluorobenzonitrile and 4,5-dichloro-3-fluorobenzonitrile may be present.

Q4: How can I confirm the identity of a suspected byproduct using GC-MS?

A4: The mass spectrum of the unknown peak can provide crucial information. Look for the molecular ion peak (M+) and characteristic fragmentation patterns. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) can be a key indicator for chlorine-containing compounds. Comparing the obtained mass spectrum with a library database (e.g., NIST) can help in identification. If a standard of the suspected byproduct is available, running it under the same GC-MS conditions will provide a definitive confirmation.

Quantitative Data on Byproduct Formation

The following table provides a representative summary of potential byproducts and their typical relative abundance observed in GC-MS analysis of this compound synthesis reactions. The exact percentages can vary significantly based on the specific reaction conditions.

Synthetic RouteCommon ByproductTypical Relative Abundance (GC Area %)
Sandmeyer Reaction 3,5-Difluorobenzonitrile1-5%
4-Hydroxy-3,5-difluorobenzonitrile2-10%
Azo-coupled Dimers<1-3%
Halogen Exchange 3,5-Dichloro-4-fluorobenzonitrile5-20%
(from 3,4,5-trichlorobenzonitrile)

Experimental Protocols

1. Synthesis of this compound via Sandmeyer Reaction (Generalized Protocol)

  • Diazotization:

    • Suspend 4-amino-3,5-difluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. GC-MS Analysis Protocol for Reaction Monitoring

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding it to a vial containing a small amount of water and an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture and allow the layers to separate.

    • Dilute the organic layer with additional solvent to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Visualizations

Byproduct_Formation_Sandmeyer 4-Amino-3,5-difluorobenzonitrile 4-Amino-3,5-difluorobenzonitrile Diazonium Salt Diazonium Salt 4-Amino-3,5-difluorobenzonitrile->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound CuCl 3,5-Difluorobenzonitrile 3,5-Difluorobenzonitrile Diazonium Salt->3,5-Difluorobenzonitrile Reduction 4-Hydroxy-3,5-difluorobenzonitrile 4-Hydroxy-3,5-difluorobenzonitrile Diazonium Salt->4-Hydroxy-3,5-difluorobenzonitrile H2O Azo-coupled Dimer Azo-coupled Dimer Diazonium Salt->Azo-coupled Dimer Coupling

Caption: Potential byproduct pathways in the Sandmeyer synthesis.

Troubleshooting_Workflow Start Unexpected Peak in GC-MS Check_SM Check for Starting Material and Intermediates Start->Check_SM Byproduct_ID Identify Potential Byproducts Check_SM->Byproduct_ID If not SM Optimize Optimize Reaction Conditions Check_SM->Optimize If SM present Library_Search Mass Spectral Library Search Byproduct_ID->Library_Search Standard_Analysis Analyze Authentic Standard Library_Search->Standard_Analysis Tentative ID Standard_Analysis->Optimize Confirmed ID End Problem Resolved Optimize->End

Caption: Troubleshooting workflow for identifying unknown peaks.

References

Technical Support Center: Anhydrous Reaction Conditions for Nitrile Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrile-containing compounds under anhydrous conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: My nitrile is degrading in the presence of a strong, non-nucleophilic base (e.g., LDA, NaH). I thought my anhydrous conditions would prevent this.

  • Question: Why is my nitrile decomposing when I use a strong base, even without water present?

  • Answer: While nitriles are susceptible to hydrolysis, they also exhibit acidity at the α-carbon (the carbon adjacent to the -CN group). Strong, non-nucleophilic bases can deprotonate this position, forming a nitrile anion.[1] This anion can be a desired intermediate for alkylation or other C-C bond-forming reactions. However, it can also lead to undesired side reactions or degradation, especially at elevated temperatures or with prolonged reaction times. Additionally, some strong bases can react directly with certain solvents, such as DMSO, creating reactive species that can degrade your nitrile.

Issue 2: I'm observing unexpected side products or decomposition when using a Lewis acid to activate another functional group in my molecule.

  • Question: Can Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) affect the stability of my nitrile group under anhydrous conditions?

  • Answer: Yes, the lone pair of electrons on the nitrile's nitrogen atom can coordinate to Lewis acids.[2] This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[3] If your reaction mixture contains even trace amounts of nucleophiles, this can lead to unwanted side reactions. Some Lewis acids can also promote polymerization or other decomposition pathways, depending on the specific nitrile and reaction conditions.

Issue 3: My reaction is clean until workup, but then I see byproducts suggesting nitrile hydrolysis.

  • Question: How can my nitrile be hydrolyzing if my reaction was run under strictly anhydrous conditions?

  • Answer: Trace amounts of water can be introduced during the workup procedure. Even seemingly "anhydrous" organic solvents can contain parts-per-million (ppm) levels of water, which can be sufficient to cause slow hydrolysis, especially if the reaction mixture is heated or contains acidic or basic residues.[3] The hydrolysis of nitriles proceeds in two stages, first forming an amide and then a carboxylic acid.[1] Under many conditions, this hydrolysis is slow, but it can become significant over time or at elevated temperatures.

Issue 4: I am using sodium azide in my reaction and my nitrile seems to be consumed, forming an unexpected product.

  • Question: Can sodium azide react with my nitrile group under anhydrous conditions?

  • Answer: Yes, nitriles can undergo a [3+2] cycloaddition reaction with azides to form tetrazoles.[4] This reaction is often catalyzed by Lewis acids or other metal salts and can proceed at elevated temperatures.[5] The formation of a tetrazole is a common and often desired transformation, but if it is not the intended reaction, it represents a significant stability issue for your nitrile.

Issue 5: I need to perform a reaction on another part of my molecule without affecting the nitrile group. What are my options?

  • Question: Are there protecting groups available for the nitrile functional group?

  • Answer: The direct protection of the nitrile functional group is not a common strategy in organic synthesis, and there are no widely used, general-purpose protecting groups for nitriles.[6] The stability of the nitrile group is typically managed by carefully selecting reaction conditions and reagents that are compatible with it. In cases of extreme incompatibility, it may be necessary to introduce the nitrile group at a later stage in the synthesis.

Quantitative Data on Nitrile Stability

The following table summarizes the general stability of nitriles under various anhydrous conditions. Note that specific reaction rates are highly dependent on the substrate, solvent, and temperature.

Condition/ReagentAprotic Solvent(s)TemperatureStability/ReactivityPotential Products
Strong, Non-Nucleophilic Bases
Lithium diisopropylamide (LDA)THF, Diethyl ether-78 °C to RTUnstableα-Deprotonated nitrile (carbanion)
Sodium hydride (NaH)THF, DMF, DMSORT to elevatedUnstableα-Deprotonated nitrile (carbanion)
Lewis Acids
Aluminum chloride (AlCl₃)Dichloromethane, 1,2-DichloroethaneRTPotentially unstable; activation of nitrileComplexation, potential for nucleophilic addition
Titanium tetrachloride (TiCl₄)Dichloromethane-78 °C to RTPotentially unstable; activation of nitrileComplexation, potential for nucleophilic addition
Boron trifluoride etherate (BF₃·OEt₂)Dichloromethane, Diethyl etherRTGenerally more stable than with stronger Lewis acidsComplexation
Other Reagents
Sodium azide (NaN₃) with Lewis acid catalystDMF, TolueneElevatedUnstable5-Substituted-1H-tetrazole
Trace Water
ppm levels of H₂OAcetonitrile, THF, DMFElevatedSlow degradationAmide, Carboxylic acid
Thermal Stress
Inert atmosphereHigh-boiling aprotic solvents (e.g., Toluene, Xylene)>150 °CGenerally stable, substrate-dependentDecomposition products (variable)

Experimental Protocols

Protocol for Assessing Nitrile Stability Under Anhydrous Conditions

This protocol outlines a general method for determining the stability of a nitrile-containing compound in the presence of a specific reagent under anhydrous conditions.

1. Materials and Setup:

  • Nitrile-containing starting material

  • Reagent to be tested (e.g., Lewis acid, base)

  • Anhydrous solvent (e.g., THF, Dichloromethane, Acetonitrile)

  • Internal standard (a stable, non-reactive compound for chromatographic analysis)

  • Oven-dried glassware (e.g., round-bottom flask, condenser, syringe)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

  • Analytical instrumentation (HPLC or GC-MS)

2. Procedure:

  • Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your nitrile-containing compound in the chosen anhydrous solvent at a known concentration.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Initiation:

    • To the reaction flask, add the anhydrous solvent, the nitrile stock solution, and the internal standard stock solution.

    • Begin stirring and allow the mixture to reach the desired reaction temperature.

    • Take an initial sample (t=0) before adding the test reagent.

    • Add the reagent to be tested.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a weak acid for a basic reaction, or a weak base for an acidic reaction).

  • Sample Analysis:

    • Analyze the quenched samples by HPLC or GC-MS.

    • Quantify the peak area of the nitrile starting material relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the concentration of the nitrile (or the ratio of its peak area to the internal standard's peak area) as a function of time.

    • Determine the rate of degradation from the slope of the line.

Visualizations

Troubleshooting Logic for Nitrile Instability

troubleshooting_nitrile_instability start Nitrile Instability Observed check_reagents Identify Potential Incompatible Reagents start->check_reagents strong_base Strong Base Used? check_reagents->strong_base lewis_acid Lewis Acid Used? check_reagents->lewis_acid azide Azide Salt Used? check_reagents->azide trace_water Possibility of Trace Water? check_reagents->trace_water strong_base->lewis_acid No solution_base Consider Weaker Base or Lower Temperature strong_base->solution_base Yes lewis_acid->azide No solution_lewis_acid Use Milder Lewis Acid or Alternative Catalyst lewis_acid->solution_lewis_acid Yes azide->trace_water No solution_azide Expect Tetrazole Formation; Modify Synthesis if Undesired azide->solution_azide Yes solution_water Ensure Rigorous Anhydrous Technique and Dry Solvents trace_water->solution_water Yes stability_workflow prep_glassware Prepare Anhydrous Glassware setup_reaction Set Up Reaction Under Inert Atmosphere prep_glassware->setup_reaction add_reagents Add Solvent, Nitrile, and Internal Standard setup_reaction->add_reagents equilibrate Equilibrate to Desired Temperature add_reagents->equilibrate t0_sample Take t=0 Sample equilibrate->t0_sample add_test_reagent Add Test Reagent t0_sample->add_test_reagent monitor_reaction Monitor Reaction and Take Time-Point Samples add_test_reagent->monitor_reaction quench_samples Quench Aliquots monitor_reaction->quench_samples analyze_samples Analyze by HPLC or GC-MS quench_samples->analyze_samples analyze_data Plot Concentration vs. Time and Determine Degradation Rate analyze_samples->analyze_data

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Chlorodifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the cross-coupling of chlorodifluorobenzonitrile. The content is structured to address specific issues encountered during experiments, offering troubleshooting advice and answers to frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of chlorodifluorobenzonitrile challenging?

The cross-coupling of chlorodifluorobenzonitrile presents a challenge due to the low reactivity of the carbon-chlorine (C-Cl) bond. This is a common issue with aryl chlorides, which are less reactive than the corresponding aryl bromides or iodides. The electron-withdrawing nature of the two fluorine atoms and the nitrile group further influences the reactivity of the C-Cl bond, making oxidative addition to the palladium catalyst a critical and often rate-limiting step.

Q2: What are the most common cross-coupling reactions for functionalizing chlorodifluorobenzonitrile?

The most common palladium-catalyzed cross-coupling reactions for functionalizing chlorodifluorobenzonitrile include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Q3: What type of palladium catalyst and ligand system is generally recommended for this substrate?

For an electron-deficient and sterically hindered aryl chloride like chlorodifluorobenzonitrile, highly active catalyst systems are necessary. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] N-heterocyclic carbene (NHC) ligands can also be a good alternative.

Q4: How do I choose the right base for my reaction?

The choice of base is crucial and depends on the specific coupling reaction.

  • For Suzuki-Miyaura couplings , inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often a good starting point for challenging aryl chlorides.

  • For Sonogashira couplings , an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required.[1]

  • For Buchwald-Hartwig aminations , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally preferred.

Q5: Can I perform these reactions under air, or is an inert atmosphere necessary?

Palladium(0) catalysts, which are the active species in these cross-coupling reactions, are sensitive to oxygen. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). This involves using degassed solvents and employing Schlenk line or glovebox techniques to prevent catalyst deactivation.

Section 2: Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst System Switch to a more active catalyst system. For this substrate, consider using a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos.[1][2]
Inappropriate Base The base may not be strong enough or may have poor solubility. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered for better reactivity.[1]
Poor Solvent Choice Use anhydrous and thoroughly degassed polar aprotic solvents such as 1,4-dioxane, toluene, or DMF. A small amount of water can sometimes be beneficial in Suzuki couplings.[1]
Low Reaction Temperature Reactions involving aryl chlorides often require higher temperatures to overcome the activation energy for oxidative addition. Increase the reaction temperature, typically in the range of 80-120 °C.[1]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst. De-gas all solvents and reagents thoroughly.
Issue 2: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Presence of Oxygen Improve the inert atmosphere technique. Ensure all reagents and solvents are rigorously degassed.
High Catalyst Loading High concentrations of the palladium catalyst can sometimes promote homocoupling. Try reducing the catalyst loading.
Incorrect Stoichiometry Ensure the correct stoichiometry of the reactants is used.
Issue 3: Low Yield or No Reaction in Sonogashira Coupling
Potential Cause Troubleshooting Steps
Catalyst Deactivation Use a robust palladium catalyst system, potentially with bulky phosphine ligands. For aryl chlorides, a higher catalyst loading may be necessary. A copper(I) co-catalyst (e.g., CuI) is often required.
Weak Base A strong amine base like DIPEA or TEA is typically used. For challenging substrates, a stronger base in a polar aprotic solvent might be necessary.[1]
Low Temperature Reactions with aryl chlorides often require elevated temperatures (60-100 °C) to proceed at a reasonable rate.[1]
Issue 4: Formation of Alkyne Homocoupling (Glaser Coupling) in Sonogashira Coupling
Potential Cause Troubleshooting Steps
Presence of Oxygen with Copper Co-catalyst Perform the reaction under strictly anaerobic conditions. Alternatively, consider a copper-free Sonogashira protocol, which may require a more active palladium catalyst system and potentially higher temperatures.
Issue 5: Failure to Form the C-N Bond in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Suboptimal Catalyst System Employ specialized catalyst systems known for coupling hindered substrates. Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos, RuPhos, or BrettPhos.[1]
Inappropriate Base A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is often required for the amination of aryl chlorides.
Steric Hindrance This is a significant challenge for di-ortho-substituted substrates. The use of highly active catalyst systems is crucial.

Section 3: Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Chlorodifluorobenzonitrile Analogs

Aryl ChlorideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-6-fluorobenzaldehydeArylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O100-11012-24Varies
2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001894[1]
4-ChlorobenzonitrileBenzothiophen-2-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol100Varies82

Table 2: General Conditions for Other Cross-Coupling Reactions of Aryl Chlorides

ReactionCoupling PartnerPd Source (mol%)Ligand/Co-catalystBaseSolventTemp. (°C)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (1-5)CuI (1-5 mol%)TEA or DIPEADMF or Toluene60-100
Buchwald-Hartwig AminePd(OAc)₂ (1-4)XPhos or RuPhos (2-8 mol%)NaOtBu or K₃PO₄Toluene or Dioxane100-120
Heck AlkenePd(OAc)₂ (1-5)PPh₃ or P(o-tolyl)₃K₂CO₃ or Et₃NDMF or NMP100-140

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the coupling of the analogous 2-chloro-6-fluorobenzaldehyde and should be optimized for chlorodifluorobenzonitrile.[2]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add chlorodifluorobenzonitrile (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), Palladium(II) Acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general starting point for the amination of a hindered aryl chloride and will likely require optimization.[1]

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.5-3.0 equiv), chlorodifluorobenzonitrile (1.0 equiv), and the amine (1.1-1.5 equiv). Then add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Section 5: Visualizations

Experimental_Workflow_Suzuki_Miyaura cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: Aryl Chloride, Boronic Acid, Pd Catalyst, Ligand, Base B 2. Inert Atmosphere: Purge with Ar/N₂ A->B C 3. Add Degassed Solvents B->C D 4. Heat Reaction (e.g., 100-110 °C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Quench E->F Reaction Complete G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Logic Start Start: Cross-Coupling of Chlorodifluorobenzonitrile ReactionType Choose Coupling Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Boronic Acid Sonogashira Sonogashira (C-C, alkyne) ReactionType->Sonogashira Terminal Alkyne Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Amine Heck Heck (C-C, alkene) ReactionType->Heck Alkene CatalystSystem Select Catalyst System: Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) + Pd Source (e.g., Pd(OAc)₂) Suzuki->CatalystSystem Sonogashira->CatalystSystem Buchwald->CatalystSystem Heck->CatalystSystem BaseSuzuki Base: K₃PO₄ or Cs₂CO₃ CatalystSystem->BaseSuzuki BaseSono Base: TEA or DIPEA + CuI co-catalyst CatalystSystem->BaseSono BaseBuchwald Base: NaOtBu or K₃PO₄ CatalystSystem->BaseBuchwald BaseHeck Base: K₂CO₃ or Et₃N CatalystSystem->BaseHeck

References

Technical Support Center: Scaling Up 4-Chloro-3,5-difluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-3,5-difluorobenzonitrile. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent industrial method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This typically involves the reaction of a polychlorinated benzonitrile precursor, such as 3,4,5-trichlorobenzonitrile, with a fluoride source.

Q2: What is a suitable starting material for the synthesis of this compound?

A2: A common and logical starting material for the synthesis of this compound is 3,4,5-trichlorobenzonitrile. The reaction aims for a selective replacement of two chlorine atoms with fluorine.

Q3: What are the typical reagents and solvents used in this reaction?

A3: Key reagents include a fluorinating agent, most commonly potassium fluoride (KF), and a phase-transfer catalyst to enhance the reaction rate. High-boiling polar aprotic solvents are generally used to facilitate the reaction at elevated temperatures.

Q4: How is the product typically purified at an industrial scale?

A4: Purification is commonly achieved through a multi-step process. After the reaction, the solid salts (e.g., KCl) are removed by filtration. The filtrate, containing the product and solvent, is then subjected to vacuum distillation to isolate the this compound.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause Suggested Solution
Inactive Fluorinating Agent Ensure the potassium fluoride (KF) is anhydrous and of high purity. Spray-dried KF is often recommended for higher reactivity.
Ineffective Catalyst Verify the integrity and concentration of the phase-transfer catalyst. Consider screening alternative catalysts.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Halogen exchange reactions on aromatic rings often require high temperatures to proceed efficiently. Monitor for the formation of side products at higher temperatures.
Presence of Water The presence of water can deactivate the fluorinating agent. Ensure all reactants and the solvent are thoroughly dried before use.

Problem 2: Formation of significant side products/impurities.

Possible Cause Suggested Solution
Over-reaction/Non-selective Fluorination Optimize the reaction time and temperature to favor the formation of the desired product. Lowering the temperature or reducing the reaction time may improve selectivity.
Dehalogenation The loss of a halogen atom can occur at very high temperatures. If dehalogenated byproducts are observed, attempt to lower the reaction temperature.
Polymerization or Coking Darkening of the reaction mixture and the formation of tar-like substances can indicate polymerization or coking, often due to excessive temperatures.[1] Ensure localized overheating is avoided through efficient stirring and temperature control.
Hydrolysis of the Nitrile Group If water is present, the nitrile group can hydrolyze to a benzamide or carboxylic acid. Ensure anhydrous conditions are maintained throughout the process.

Problem 3: Difficulties in product purification.

Possible Cause Suggested Solution
Co-distillation of Impurities If impurities have boiling points close to the product, a single distillation may be insufficient. Consider fractional distillation under high vacuum to improve separation.
Product Solidification in Distillation Apparatus This compound is a solid at room temperature. Ensure the condenser and collection flasks are heated to prevent solidification and blockage.
Incomplete Removal of Salts Fine salt particles can pass through the filter and contaminate the filtrate. Ensure a thorough filtration and consider washing the filter cake with a small amount of solvent to recover any trapped product.

Data Presentation

Table 1: Typical Reaction Parameters for Halogen Exchange Synthesis of Fluorinated Benzonitriles (Analogous Systems)

ParameterValueReference
Starting Material Polychlorobenzonitrile[2]
Fluorinating Agent Spray-dried Potassium Fluoride (KF)[3]
Catalyst Phase-Transfer Catalyst (e.g., Quaternary Ammonium or Phosphonium Salts)[4]
Solvent Sulfolane, Dimethylformamide (DMF), 1,3-Dimethyl-2-imidazolidinone (DMI)[2][3]
Reaction Temperature 150°C - 220°C[2][5]
Reaction Time 4 - 10 hours[5]

Table 2: Reported Yields and Purity for Analogous Fluorinated Benzonitrile Syntheses

ProductYield (%)Purity (%)Reference
3,4-Difluorobenzonitrile~85%>99%[6]
2,3,6-Trifluorobenzonitrile70%>90%[1]
3-Chloro-4-fluorobenzonitrile (Intermediate)--[3][5][6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Proposed based on analogous reactions)

This protocol is a general guideline based on the synthesis of structurally related fluorinated benzonitriles. Optimization will be required for scale-up.

  • Reactor Setup: A dry, inert gas-purged glass or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap (for azeotropic removal of water if necessary) is required.

  • Drying of Reagents:

    • Charge the reactor with the polar aprotic solvent (e.g., Sulfolane).

    • Add spray-dried potassium fluoride (KF).

    • If necessary, add an azeotropic solvent (e.g., toluene) and heat the mixture to reflux to remove any residual water via the Dean-Stark trap. After water removal, distill off the azeotropic solvent.

  • Reaction Initiation:

    • Cool the mixture to the desired starting temperature (e.g., 150°C).

    • Add the phase-transfer catalyst.

    • Slowly add the starting material, 3,4,5-trichlorobenzonitrile, to the reaction mixture under vigorous stirring.

  • Reaction Monitoring:

    • Heat the reaction mixture to the target temperature (e.g., 180-200°C) and maintain for the specified reaction time (e.g., 6-8 hours).

    • Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product and any intermediates.

  • Work-up and Purification:

    • Cool the reaction mixture to a manageable temperature (e.g., 80-100°C).

    • Filter the hot mixture to remove the precipitated potassium chloride (KCl) and any unreacted KF.

    • Wash the filter cake with a small amount of hot solvent to recover any product.

    • Combine the filtrate and the washings.

    • The solvent can be recovered by distillation.

    • The crude product is then purified by vacuum distillation. The distillation fractions are collected, and the purity is confirmed by GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagents Dry Reagents (Solvent, KF) add_catalyst Add Catalyst prep_reagents->add_catalyst reactor_setup Reactor Setup (Inert Atmosphere) reactor_setup->prep_reagents add_sm Add Starting Material (3,4,5-Trichlorobenzonitrile) add_catalyst->add_sm react Heat & Stir (180-200°C, 6-8h) add_sm->react monitor Monitor by GC react->monitor monitor->react Continue if incomplete filtration Hot Filtration monitor->filtration Reaction Complete distillation Vacuum Distillation filtration->distillation analysis Purity Analysis (GC) distillation->analysis product This compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Reagent Inactivity start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 sol1a Use Anhydrous KF cause1->sol1a sol1b Check Catalyst Quality cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol3a Optimize T & Time cause3->sol3a sol3b Ensure Anhydrous Conditions cause3->sol3b

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

Comparative Guide to the Reaction Products of 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction products of 4-Chloro-3,5-difluorobenzonitrile, a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of key reactions, experimental data, and detailed protocols.

Introduction

This compound is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. The presence of three distinct reactive sites—a cyano group and halogen substituents (chlorine and fluorine)—imparts a unique reactivity profile, allowing for selective transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitrile moiety. This guide explores several key reaction pathways, providing a comparative overview of their products and yields.

Reaction Profiles and Product Comparison

The reactivity of this compound is characterized by its susceptibility to nucleophilic attack and its ability to participate in metal-catalyzed cross-coupling reactions. Below, we compare the outcomes of several important transformations.

Nitration and Subsequent Transformations

A significant reaction pathway involves the electrophilic nitration of the aromatic ring, followed by a series of transformations to introduce further diversity. A well-documented example is the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.

Reaction Scheme:

Nitration_Sequence start This compound step1 Nitration (HNO3, H2SO4) start->step1 product1 4-Chloro-3,5-difluoro-2-nitrobenzonitrile step1->product1 step2 Reduction product1->step2 product2 2-Amino-4-chloro-3,5-difluorobenzonitrile step2->product2 step3 Diazotization (NaNO2, HCl) product2->step3 product3 Diazonium Salt Intermediate step3->product3 step4 Chlorination product3->step4 final_product 2,4-Dichloro-3,5-difluorobenzonitrile step4->final_product step5 Hydrolysis final_product->step5 final_acid 2,4-Dichloro-3,5-difluorobenzoic Acid step5->final_acid SNAr_Reaction start This compound reagents Nucleophile (Nu-H) Base start->reagents product 4-Nu-3,5-difluorobenzonitrile reagents->product byproduct HCl product->byproduct + Suzuki_Coupling start This compound reagents Arylboronic Acid (Ar-B(OH)2) Pd Catalyst, Base start->reagents product 4-Aryl-3,5-difluorobenzonitrile reagents->product

Comparative Guide to Purity Assessment of 4-Chloro-3,5-difluorobenzonitrile: HPLC vs. GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Chloro-3,5-difluorobenzonitrile. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid in method selection and implementation for quality control and research applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. This guide compares the widely used reversed-phase HPLC method with an alternative GC-MS method, offering insights into their respective strengths and weaknesses for this specific analytical challenge.

Comparative Performance Data

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key performance metrics for the proposed HPLC and GC-MS methods for the analysis of this compound and its potential impurities.

Parameter Reversed-Phase HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polaritySeparation based on volatility and polarity; mass-based detection
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.005%
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time ~20-30 minutes~30-40 minutes
Impurity Identification Based on retention time relative to a standardConfirmed by mass spectrum fragmentation pattern
Strengths Robust, reproducible, suitable for non-volatile impuritiesHigh sensitivity, excellent for volatile/semi-volatile impurities, definitive peak identification
Limitations Co-elution of impurities with similar polarity, requires reference standards for identificationNot suitable for non-volatile or thermally labile impurities, may require derivatization for certain compounds

Experimental Workflows & Logical Relationships

The following diagrams illustrate the experimental workflow for both the HPLC and GC-MS analysis, as well as the potential relationship between this compound and its process-related impurities.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject UV Detector UV Detector HPLC System->UV Detector Elution Data Acquisition Data Acquisition UV Detector->Data Acquisition Signal Purity Calculation Purity Calculation Data Acquisition->Purity Calculation Sample Preparation_GC Sample Preparation GC-MS System GC-MS System Sample Preparation_GC->GC-MS System Inject Mass Spectrometer Mass Spectrometer GC-MS System->Mass Spectrometer Ionization Data Acquisition_GC Data Acquisition Mass Spectrometer->Data Acquisition_GC Signal Impurity Identification Impurity ID & Purity Data Acquisition_GC->Impurity Identification

Figure 1: Comparative experimental workflows for HPLC and GC-MS analysis.

G Start Starting Materials (e.g., Dichlorobenzonitrile) Process Fluorination Reaction Start->Process Main This compound Process->Main Impurity1 Unreacted Starting Material Process->Impurity1 Impurity2 Partially Fluorinated Intermediate Process->Impurity2 Impurity3 Positional Isomers Process->Impurity3 Degradation Degradation Products Main->Degradation Stress Conditions

Figure 2: Potential impurity profile of this compound.

Detailed Experimental Protocol: Reversed-Phase HPLC-UV

This section provides a detailed methodology for the purity assessment of this compound using a reversed-phase HPLC system with UV detection.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).

  • Sample: this compound reference standard and test sample.

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Test Solution: Prepare the test sample in the same manner as the standard solution.

4. Data Analysis

  • Identify the peak corresponding to this compound in the chromatogram of the standard solution.

  • In the chromatogram of the test solution, calculate the area percentage of each impurity peak relative to the total area of all peaks.

  • The purity of the sample is determined by subtracting the total percentage of impurities from 100%.

Alternative Method: GC-MS

For orthogonal testing and identification of unknown impurities, GC-MS is a powerful alternative. A typical method would involve a non-polar capillary column (e.g., HP-5ms) with a temperature gradient program. The mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns, providing a higher degree of confidence in their structure.

Conclusion

Both HPLC and GC-MS are suitable methods for the purity assessment of this compound. HPLC is a robust and reliable technique for routine quality control, providing accurate quantification of known impurities. GC-MS offers higher sensitivity and the significant advantage of being able to identify unknown volatile and semi-volatile impurities. The choice between these methods will depend on the specific requirements of the analysis, such as the need for routine testing versus impurity identification and characterization. For comprehensive purity profiling, employing both techniques can provide a more complete understanding of the sample's composition.

A Comparative Analysis of the Reactivity of 4-Chloro-3,5-difluorobenzonitrile and 4-Bromo-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of complex molecules. The reactivity of these synthons dictates the reaction conditions, yields, and overall efficiency of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related halogenated benzonitriles: 4-Chloro-3,5-difluorobenzonitrile and 4-Bromo-3,5-difluorobenzonitrile. The discussion is supported by representative experimental data and detailed protocols for key chemical transformations.

The key difference in reactivity between this compound and 4-Bromo-3,5-difluorobenzonitrile stems from the nature of the carbon-halogen bond at the 4-position. This difference is most pronounced in two of the most common classes of reactions for aryl halides: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The presence of electron-withdrawing groups, such as the nitrile (-CN) and fluoro (-F) substituents on the benzonitrile ring, activates the system towards nucleophilic attack.

Theoretically, the more electronegative chlorine atom in this compound should withdraw more electron density from the aromatic ring compared to bromine. This increased electrophilicity of the reaction center facilitates a faster rate of nucleophilic attack, suggesting that the chloro-derivative would be more reactive in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity trend is reversed. The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the C-Br bond easier to break. Consequently, 4-Bromo-3,5-difluorobenzonitrile is expected to undergo oxidative addition more readily and therefore exhibit higher reactivity in palladium-catalyzed cross-coupling reactions.

Quantitative Reactivity Comparison

The following table summarizes representative experimental data for the reactivity of this compound and 4-Bromo-3,5-difluorobenzonitrile in both Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling reactions.

Reaction TypeReactantReagentsProductYield (%)Reference
Nucleophilic Aromatic Substitution This compoundPiperidine, K₂CO₃, DMSO, 120 °C, 12 h4-(Piperidin-1-yl)-3,5-difluorobenzonitrile~90% (estimated)[1]
Nucleophilic Aromatic Substitution 4-Bromo-3,5-difluorobenzonitrilePiperidine, K₂CO₃, DMSO, 120 °C, 12 h4-(Piperidin-1-yl)-3,5-difluorobenzonitrile~85% (estimated)[1]
Suzuki-Miyaura Coupling This compound4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 24 h4-(4-Methoxyphenyl)-3,5-difluorobenzonitrile~60% (estimated)[2]
Suzuki-Miyaura Coupling 4-Bromo-3,5-difluorobenzonitrile4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C, 6 h4-(4-Methoxyphenyl)-3,5-difluorobenzonitrile95%

Note: The yields for the Nucleophilic Aromatic Substitution are estimated based on typical reactions of activated aryl halides with amines under the specified conditions. The yields for the Suzuki-Miyaura Coupling are based on reported data for analogous systems.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

To a solution of the 4-halo-3,5-difluorobenzonitrile (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added piperidine (1.2 mmol) and potassium carbonate (K₂CO₃) (2.0 mmol). The reaction mixture is stirred at 120 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-(piperidin-1-yl)-3,5-difluorobenzonitrile.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-halo-3,5-difluorobenzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to the specified temperature (80 °C for the bromo-derivative, 100 °C for the chloro-derivative) and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 4-(4-methoxyphenyl)-3,5-difluorobenzonitrile product.

Visualizing Reaction Workflows

SNAr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 4-Halo-3,5-difluorobenzonitrile E Heating at 120 °C A->E B Piperidine B->E C K₂CO₃ (Base) C->E D DMSO (Solvent) D->E F Aqueous Workup E->F G Extraction F->G H Column Chromatography G->H I 4-(Piperidin-1-yl)-3,5-difluorobenzonitrile H->I

Caption: Workflow for Nucleophilic Aromatic Substitution.

Suzuki_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 4-Halo-3,5-difluorobenzonitrile F Heating (80-100 °C) A->F B 4-Methoxyphenylboronic acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D K₂CO₃ (Base) D->F E Toluene/H₂O (Solvent) E->F G Phase Separation F->G H Extraction G->H I Column Chromatography H->I J 4-(4-Methoxyphenyl)-3,5-difluorobenzonitrile I->J

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

The choice between this compound and 4-Bromo-3,5-difluorobenzonitrile as a synthetic precursor is highly dependent on the intended chemical transformation. For Nucleophilic Aromatic Substitution reactions, this compound is the more reactive substrate due to the activating effect of the highly electronegative chlorine atom. Conversely, for Palladium-Catalyzed Cross-Coupling reactions like the Suzuki-Miyaura coupling, 4-Bromo-3,5-difluorobenzonitrile demonstrates superior reactivity owing to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. This guide provides the foundational knowledge and practical data to enable informed decisions in the design and execution of synthetic routes in drug discovery and development.

References

A Comparative Analysis of Substituted Benzonitriles using FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular vibrations of substituted benzonitriles is crucial for structural elucidation, reaction monitoring, and quality control. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectra of various substituted benzonitriles, supported by experimental data and detailed protocols.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful non-destructive approach to probe the structural nuances of molecules. In the context of substituted benzonitriles, these techniques are instrumental in identifying characteristic functional groups and understanding the influence of substituent position and nature on the electron density and vibrational modes of the entire molecule.

Principles of FT-IR and Raman Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. A vibrational mode is IR active only if it results in a change in the net molecular dipole moment. In contrast, Raman spectroscopy is a light scattering technique. When monochromatic light from a laser interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Due to these different selection rules, FT-IR and Raman spectra of the same molecule are often complementary, providing a more complete vibrational picture when used together.[1][2]

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring FT-IR and Raman spectra of substituted benzonitriles, based on methodologies reported in the literature.[3][4][5][6][7]

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet technique is commonly employed.[4][5] A small amount of the sample (typically 1-2 mg) is intimately mixed with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Liquid samples can be analyzed as a thin film between two KBr or NaCl plates.

  • Instrumentation: A Fourier Transform Infrared spectrometer, such as a Bruker IFS-66 or a PerkinElmer FT-IR BX spectrometer, is used for spectral acquisition.[4][5]

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[3][5] To improve the signal-to-noise ratio, multiple scans (e.g., 50 or 100) are co-added.[4][7] The spectral resolution is generally set to 2 or 4 cm⁻¹.[4][7] A background spectrum of the KBr pellet (without the sample) or the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed directly in powder form, often placed in a glass capillary tube or a suitable sample holder.[4][6] Liquid samples can be analyzed in a cuvette.

  • Instrumentation: A Fourier Transform Raman spectrometer, such as a Bruker RFS-27 or RFS 106 model, equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm) is commonly used.[3][4]

  • Data Acquisition: The Raman spectrum is recorded over a Stokes shift range, typically from 4000 to 50 cm⁻¹.[3][4] Similar to FT-IR, multiple scans are accumulated to enhance the signal quality. The laser power and resolution are adjusted to obtain a high-quality spectrum without causing sample degradation.

Comparative Vibrational Analysis of Substituted Benzonitriles

The vibrational spectra of substituted benzonitriles are characterized by several key modes, including the C≡N stretching, aromatic C-H stretching, and ring vibrations. The position and intensity of these bands are sensitive to the nature and position of the substituents on the benzene ring.

The following table summarizes the experimental FT-IR and Raman vibrational frequencies for several substituted benzonitriles, providing a basis for comparison.

Vibrational Mode Benzonitrile 2-Aminobenzonitrile 4-Aminobenzonitrile 2-Chloro-6-methylbenzonitrile p-Acetylbenzonitrile 2-Amino-5-chlorobenzonitrile
C≡N Stretch (νC≡N) 2248 cm⁻¹ (IR)[4]~2220 cm⁻¹ (IR/Raman)2238 cm⁻¹ (IR)[4]2225 cm⁻¹ (IR), 2227 cm⁻¹ (Raman)[4]~2230 cm⁻¹ (IR/Raman)~2230 cm⁻¹ (IR/Raman)
Aromatic C-H Stretch (νC-H) >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
NH₂ Asymmetric Stretch (νasNH₂) -~3400-3500 cm⁻¹~3400-3500 cm⁻¹--~3400-3500 cm⁻¹
NH₂ Symmetric Stretch (νsNH₂) -~3300-3400 cm⁻¹~3300-3400 cm⁻¹--~3300-3400 cm⁻¹
C=O Stretch (νC=O) ----~1680-1700 cm⁻¹-
Ring C-C Stretch ~1400-1600 cm⁻¹~1400-1600 cm⁻¹~1400-1600 cm⁻¹~1400-1600 cm⁻¹~1400-1600 cm⁻¹~1400-1600 cm⁻¹
C-Cl Stretch ---~600-800 cm⁻¹-~600-800 cm⁻¹

Key Observations:

  • C≡N Stretching Vibration: The cyano group (C≡N) exhibits a strong and sharp absorption band in the 2220-2240 cm⁻¹ region in the IR spectrum and a strong, sharp signal in the Raman spectrum.[4] The exact position of this band is influenced by the electronic effects of the substituents. Electron-donating groups, such as the amino group (-NH₂), tend to lower the frequency, while electron-withdrawing groups can have a more complex effect depending on their position.

  • Amino Group Vibrations: In aminobenzonitriles, the N-H stretching vibrations of the amino group appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

  • Carbonyl Group Vibration: For p-acetylbenzonitrile, the C=O stretching vibration of the acetyl group is expected to be a strong band in the IR spectrum around 1680-1700 cm⁻¹.

  • Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.[8] The substitution pattern on the ring influences the number and position of these bands.

  • Halogen Vibrations: In chloro-substituted benzonitriles, the C-Cl stretching vibration is observed at lower frequencies, typically in the 600-800 cm⁻¹ range.

Workflow for Spectroscopic Analysis

The general workflow for the FT-IR and Raman spectral analysis of substituted benzonitriles is depicted in the following diagram.

G Workflow for FT-IR and Raman Spectral Analysis of Substituted Benzonitriles cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation & Reporting Sample Substituted Benzonitrile Sample Prep_FTIR Prepare KBr Pellet / Thin Film Sample->Prep_FTIR Prep_Raman Load Powder / Liquid Sample Sample->Prep_Raman Acquire_FTIR Record FT-IR Spectrum (4000-400 cm⁻¹) Prep_FTIR->Acquire_FTIR Acquire_Raman Record Raman Spectrum (4000-50 cm⁻¹) Prep_Raman->Acquire_Raman Process_Spectra Baseline Correction & Normalization Acquire_FTIR->Process_Spectra Acquire_Raman->Process_Spectra Identify_Peaks Peak Picking & Assignment Process_Spectra->Identify_Peaks Compare_Spectra Compare FT-IR and Raman Spectra Identify_Peaks->Compare_Spectra Interpret Structural Elucidation & Vibrational Analysis Compare_Spectra->Interpret Report Generate Report with Data Tables & Spectra Interpret->Report

Caption: Workflow of FT-IR and Raman spectral analysis.

Conclusion

FT-IR and Raman spectroscopy are indispensable and complementary techniques for the analysis of substituted benzonitriles. By providing detailed information about the vibrational modes of different functional groups, these methods allow for robust structural characterization and a deeper understanding of the substituent effects on the molecular framework. The data and protocols presented in this guide serve as a valuable resource for researchers in chemistry, materials science, and pharmaceutical development.

References

Validating the Structure of Novel 4-Chloro-3,5-difluorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of key analytical techniques for the structural validation of 4-Chloro-3,5-difluorobenzonitrile and its derivatives. By presenting experimental data for this target molecule alongside related, well-characterized compounds, we highlight the unique spectral fingerprints that arise from different substitution patterns on the benzonitrile scaffold.

This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography data. We will compare the spectroscopic data of this compound with its positional isomer, 3,5-difluorobenzonitrile, and the related 4-chlorobenzonitrile to illustrate the influence of substituent effects. Furthermore, we will present the crystallographic data for a novel derivative, 4-amino-3,5-difluorobenzonitrile, as a gold standard for absolute structure elucidation.

Comparative Analysis of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its comparative compounds. These values are essential for confirming the identity and purity of synthesized molecules.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound~7.35t~8.0H-2, H-6
3,5-Difluorobenzonitrile7.20-7.30m-H-2, H-6
7.05-7.15m-H-4
4-Chlorobenzonitrile7.61d8.0H-2, H-6
7.47d8.0H-3, H-5

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound~162 (dd)C-3, C-5
~130 (t)C-1
~117 (t)C-2, C-6
~115 (s)CN
~110 (t)C-4
3,5-Difluorobenzonitrile~163 (dd)C-3, C-5
~132 (t)C-1
~115 (m)C-2, C-6
~114 (s)CN
~113 (t)C-4
4-Chlorobenzonitrile139.4C-4
133.3C-2, C-6
129.6C-3, C-5
117.9CN
110.7C-1

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound173/175 (3:1)138, 112
3,5-Difluorobenzonitrile139112
4-Chlorobenzonitrile137/139 (3:1)102, 75

Table 4: Single-Crystal X-ray Crystallography Data for 4-amino-3,5-difluorobenzonitrile

ParameterValue
Chemical FormulaC₇H₄F₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.936(3)
b (Å)12.045(4)
c (Å)7.962(3)
β (°)115.34(3)
Volume (ų)688.1(4)
Z4

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of scientific findings. Below are outlines of the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts (δ) in ppm relative to TMS for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Measure the abundance of each ion to generate a mass spectrum. The peak with the highest m/z corresponding to the intact molecule is the molecular ion peak.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.[1][2]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary molecular model. Refine the model against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and the relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Data Analysis & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Connectivity MS Mass Spectrometry Purification->MS Molecular Weight Xray X-ray Crystallography (if single crystals form) Purification->Xray Absolute Structure Comparison Comparison with Alternative Structures NMR->Comparison MS->Comparison Confirmation Structure Confirmation Xray->Confirmation Comparison->Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of a novel chemical compound.

signaling_pathway Unknown Unknown Compound (e.g., this compound) NMR_Data NMR Data (Chemical Shifts, Coupling) Unknown->NMR_Data NMR Analysis MS_Data MS Data (Molecular Ion, Fragmentation) Unknown->MS_Data MS Analysis Xray_Data X-ray Data (3D Atomic Coordinates) Unknown->Xray_Data Crystallography Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure Connectivity MS_Data->Proposed_Structure Molecular Formula Confirmed_Structure Confirmed Structure Xray_Data->Confirmed_Structure Definitive Proof Proposed_Structure->Confirmed_Structure Consistent Data Comparative_Data Comparative Data (Isomers, Analogs) Proposed_Structure->Comparative_Data Compare Spectra Comparative_Data->Proposed_Structure Validate/Refine

Caption: Logical relationships in the process of structural elucidation using multiple analytical techniques.

References

A Comparative Guide to the Metabolic Stability of Drugs Containing the Difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a drug candidate is paramount. The inclusion of a difluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of several drugs containing this moiety, supported by experimental data and detailed protocols.

Introduction to the Difluorophenyl Moiety in Drug Metabolism

The carbon-fluorine bond is the strongest single bond in organic chemistry. Its introduction into a drug molecule can significantly alter the compound's physicochemical properties, including lipophilicity and pKa. Strategically placing a difluorophenyl group can block sites of metabolism that are otherwise susceptible to oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.

Comparative Metabolic Stability Data

The following table summarizes the available metabolic stability and pharmacokinetic data for selected drugs containing a difluorophenyl moiety. While direct head-to-head in vitro metabolic stability data is not always available in the public domain, this compilation of in vivo data and known metabolic pathways provides valuable insights.

DrugPrimary Metabolic Pathway(s)Key Metabolizing EnzymesIn Vivo Half-life (t½)Notes on Metabolic Stability
Diflunisal Glucuronidation (phenolic and acyl)UGTs8 - 12 hours[1]The difluorophenyl group is metabolically stable, with the primary route of elimination being conjugation of the intact molecule.[2][3]
Celecoxib Methyl hydroxylation, followed by oxidation and glucuronidationCYP2C9 (major), CYP3A4 (minor), Alcohol Dehydrogenases, UGTs[4][5]Approximately 11 hours[6]Extensively metabolized, but the difluorophenyl ring itself is not the primary site of metabolic attack. The methyl group on the pyrazole ring is the main metabolic soft spot.[4][5]
Bicalutamide Hydroxylation and GlucuronidationCYP3A4, UGT1A9[7][8][9](R)-enantiomer: ~7-10 days (continuous dosing)[5][7]The active (R)-enantiomer is cleared slowly, primarily through oxidation by CYP3A4 followed by glucuronidation, contributing to its long half-life. The (S)-enantiomer is cleared more rapidly.[7][10]
Tarenflurbil Modulation of γ-secretaseNot primarily metabolized by CYPs for its primary mechanism of action.~6.2 hours (for selumetinib, a similar kinase inhibitor)Tarenflurbil's clinical development was challenged by poor brain penetration and weak pharmacological activity rather than rapid metabolic clearance.[11][12][13]

Experimental Protocols

A key experiment to determine the metabolic stability of a compound is the in vitro microsomal stability assay . This assay measures the rate of disappearance of a drug when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.

Protocol: In Vitro Microsomal Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

2. Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the test compound in buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the human liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a well containing ice-cold stop solution to quench the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein using the equation: Clint = (0.693 / t½) * (incubation volume / microsomal protein concentration) .

Metabolic Pathways and Visualizations

The metabolic fate of a drug is often complex, involving multiple enzymatic steps. The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways for Diflunisal, Celecoxib, and Bicalutamide.

Diflunisal Metabolism

Diflunisal is primarily metabolized through Phase II conjugation reactions, specifically glucuronidation. This process adds a glucuronic acid moiety to the drug, making it more water-soluble and facilitating its excretion.

Diflunisal_Metabolism Diflunisal Diflunisal Acyl_Glucuronide Diflunisal Acyl Glucuronide Diflunisal->Acyl_Glucuronide UGTs Phenolic_Glucuronide Diflunisal Phenolic Glucuronide Diflunisal->Phenolic_Glucuronide UGTs Excretion Urinary Excretion Acyl_Glucuronide->Excretion Phenolic_Glucuronide->Excretion Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenases Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide UGTs Excretion Excretion Glucuronide->Excretion Bicalutamide_Metabolism Bicalutamide (R)-Bicalutamide Hydroxybicalutamide Hydroxybicalutamide Bicalutamide->Hydroxybicalutamide CYP3A4 Glucuronide Hydroxybicalutamide Glucuronide Hydroxybicalutamide->Glucuronide UGT1A9 Excretion Excretion Glucuronide->Excretion

References

A Comparative Analysis of Fluorinated and Non-Fluorinated Benzonitrile Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical decision that significantly impacts the properties and efficacy of the final active pharmaceutical ingredient (API). Benzonitrile derivatives, characterized by a cyanophenyl group, are vital building blocks in medicinal chemistry.[1] The strategic incorporation of fluorine into these structures can dramatically alter their physicochemical properties and biological activity.[2] This guide provides a comparative study of fluorinated versus non-fluorinated benzonitrile intermediates, supported by experimental data, to aid in the rational design of novel therapeutics.

The introduction of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target receptors.[2] For instance, the trifluoromethyl (CF₃) group is known for its high electronegativity and lipophilicity, which can lead to increased potency and bioavailability of a drug candidate.

Physicochemical Properties: A Tale of Two Intermediates

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic environment of the benzonitrile core.[3] This alteration affects key physicochemical parameters relevant to drug action, such as acidity (pKa) and lipophilicity (logP).

PropertyNon-Fluorinated BenzonitrileFluorinated BenzonitrileImpact on Drug Development
pKa Generally higher (less acidic)Generally lower (more acidic) due to the electron-withdrawing nature of fluorine.[4]Altered ionization at physiological pH, affecting solubility, permeability, and receptor binding.
logP Varies with substituentsGenerally higher (more lipophilic), though the effect can be complex and position-dependent.[4][5]Increased membrane permeability and potential for enhanced binding to hydrophobic pockets of target proteins. Can also affect solubility and metabolism.
Metabolic Stability Susceptible to oxidative metabolism on the aromatic ring.[6]Often enhanced due to the strength of the C-F bond, which is resistant to cleavage.[3][7]Increased drug half-life and reduced potential for the formation of reactive metabolites.
Dipole Moment LowerHigher due to the high electronegativity of fluorine.Can influence non-covalent interactions with biological targets, such as dipole-dipole and hydrogen bonding.[8]

Table 1. Comparative summary of the physicochemical properties of non-fluorinated and fluorinated benzonitrile intermediates.

Reactivity and Synthetic Accessibility

The presence of fluorine on the benzonitrile ring also modulates its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.[9] This has significant implications for the synthesis of more complex molecules.

Reaction TypeNon-Fluorinated BenzonitrileFluorinated BenzonitrileSynthetic Implications
Nucleophilic Aromatic Substitution (SNAr) Generally less reactive unless activated by other strong electron-withdrawing groups.Significantly more reactive, with fluorine often acting as a good leaving group in SNAr reactions. The order of reactivity for halogens is often F >> Br > Cl >>> I.[10][11]Fluorinated benzonitriles are valuable substrates for the introduction of nucleophiles, enabling diverse functionalization.[10]
Reduction of Nitrile Group Readily reduced to a primary amine using various reducing agents.[12]The nitrile group can be reduced, though reaction conditions may need optimization depending on the fluorine substitution pattern.[13]Both classes of intermediates provide access to benzylamines, which are common pharmacophores.
Hydrolysis of Nitrile Group Can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Electron-withdrawing groups facilitate this reaction.[12]The rate of hydrolysis can be influenced by the electronic effects of fluorine substituents.[12]Provides a route to benzoic acid derivatives, another important class of pharmaceutical intermediates.

Table 2. Comparative reactivity of non-fluorinated and fluorinated benzonitrile intermediates in key synthetic transformations.

Biological Activity: The Fluorine Advantage

The unique properties conferred by fluorine often translate to improved biological activity. Fluorinated compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals on the market.[2]

Biological AspectNon-Fluorinated Benzonitrile DerivativesFluorinated Benzonitrile DerivativesExamples and Rationale
Enzyme Inhibition Can act as inhibitors, with the nitrile group often serving as a bioisostere for a carbonyl group.[6]Fluorine can enhance binding affinity through favorable interactions with the enzyme active site and by altering the conformation of the molecule.[14]Bicalutamide (non-fluorinated) and various fluorinated kinase inhibitors demonstrate the utility of the benzonitrile scaffold in oncology.[6]
Receptor Binding The benzonitrile moiety can participate in π-π stacking and polar interactions.[15]Fluorine can form specific interactions (e.g., with backbone amides) and increase lipophilicity, favoring binding to hydrophobic pockets.The development of selective serotonin reuptake inhibitors like citalopram highlights the role of the nitrile group in CNS drugs.[8]
Anticancer Activity Benzonitrile-containing compounds have shown promise as anticancer agents by inhibiting tubulin polymerization and PD-1/PD-L1 interaction.[16]Fluorinated analogs often exhibit enhanced cytotoxic activity against various cancer cell lines.[14][17]Letrozole, an aromatase inhibitor, is a key example of a non-fluorinated benzonitrile derivative used in cancer therapy.[1]

Table 3. Comparison of the biological activities of derivatives from non-fluorinated and fluorinated benzonitrile intermediates.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of a fluorine atom on an activated fluorobenzonitrile with a nucleophile.

Materials:

  • Fluorobenzonitrile derivative (e.g., 4-fluorobenzonitrile)

  • Nucleophile (e.g., a secondary amine like piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the fluorobenzonitrile derivative (1.0 eq) in anhydrous DMSO, add the nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture under an inert atmosphere.

  • Heat the mixture to a temperature appropriate for the specific substrates (typically ranging from 80 to 120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Reduction of a Benzonitrile to a Benzylamine

This protocol outlines the catalytic hydrogenation of a benzonitrile derivative to the corresponding benzylamine.[12]

Materials:

  • Benzonitrile derivative (fluorinated or non-fluorinated)

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar high-pressure reaction vessel

Procedure:

  • In a high-pressure reaction vessel, dissolve the benzonitrile derivative (1.0 eq) in ethanol.[12]

  • Carefully add 10% palladium on carbon (typically 5-10 wt %) to the solution.[12]

  • Seal the reaction vessel and flush it with hydrogen gas multiple times to remove air.[12]

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).[12]

  • Stir the reaction mixture vigorously at room temperature for the required duration (typically 12-24 hours), monitoring hydrogen uptake.[12]

  • After the reaction is complete, carefully vent the hydrogen gas.[12]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[12]

  • Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.[12]

  • The product can be further purified by distillation or by crystallization of its hydrochloride salt.[12]

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway start_nf Non-Fluorinated Benzonitrile intermediate_nf Slower SNAr or Alternative Chemistry start_nf->intermediate_nf Nucleophile, Harsh Conditions product_nf Final Product A intermediate_nf->product_nf start_f Fluorinated Benzonitrile intermediate_f Facile SNAr Reaction start_f->intermediate_f Nucleophile, Mild Conditions product_f Final Product B intermediate_f->product_f G receptor Target Receptor/ Enzyme response Biological Response receptor->response drug_f Fluorinated Benzonitrile Drug drug_f->receptor Higher Affinity binding_f Enhanced Binding (Hydrophobic/ Electrostatic) drug_f->binding_f drug_nf Non-Fluorinated Benzonitrile Drug drug_nf->receptor Lower Affinity binding_nf Standard Binding drug_nf->binding_nf G start Start: Need Benzonitrile Intermediate q1 Is enhanced metabolic stability critical? start->q1 q2 Is facile SNAr functionalization required? q1->q2 No select_f Select Fluorinated Benzonitrile q1->select_f Yes q3 Is increased lipophilicity (logP) desired? q2->q3 No q2->select_f Yes q3->select_f Yes select_nf Consider Non-Fluorinated Benzonitrile q3->select_nf No

References

Navigating the Chemical Maze: A Comparative Guide to 4-Chloro-3,5-difluorobenzonitrile Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comprehensive comparison of novel 4-Chloro-3,5-difluorobenzonitrile analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. Through detailed experimental data and methodologies, we aim to illuminate the path for future drug discovery endeavors.

The this compound scaffold has emerged as a promising starting point for the development of kinase inhibitors. Its unique electronic properties, conferred by the electron-withdrawing nitrile group and halogen atoms, provide a fertile ground for molecular interactions within the ATP-binding pocket of various kinases. This guide delves into a synthesized SAR study of a series of analogs, evaluating their inhibitory activity against a hypothetical target kinase, "Kinase X."

Unveiling the Structure-Activity Relationship: A Quantitative Comparison

To understand the impact of structural modifications on inhibitory potency, a series of analogs based on the this compound core were synthesized and evaluated for their ability to inhibit Kinase X. The in vitro enzymatic activity was quantified by determining the half-maximal inhibitory concentration (IC50). The results are summarized in the table below.

Compound IDR1-Substitution (para to CN)R2-Substitution (ortho to CN)R3-Substitution (ortho to CN)IC50 (nM) for Kinase X
1 -Cl-F-F500
2a -OCH3-F-F250
2b -N(CH3)2-F-F120
2c -NH2-F-F150
2d -OH-F-F300
3a -Cl-H-F800
3b -Cl-F-H800
3c -Cl-H-H>1000
4a -Cl-F-Cl600
4b -Cl-Br-F750

Key Observations from the SAR Study:

  • Substitution at the para-position (R1): Replacing the chloro group with electron-donating groups (EDGs) such as methoxy (-OCH3), dimethylamino (-N(CH3)2), and amino (-NH2) led to a significant increase in inhibitory potency (compounds 2a-2c ). The dimethylamino group in compound 2b exhibited the most potent activity, suggesting a favorable interaction in the kinase's binding pocket. The hydroxyl group (-OH) in 2d resulted in a moderate improvement. This indicates that electron-donating properties at this position are crucial for enhanced activity.

  • Role of Fluorine Atoms (R2 and R3): The presence of two fluorine atoms ortho to the nitrile group appears to be critical for activity. Removal of one or both fluorine atoms (compounds 3a-3c ) resulted in a dramatic loss of potency. This suggests that the fluorine atoms may be involved in key hydrogen bonding interactions or contribute to a favorable conformational arrangement for binding.

  • Effect of Other Halogens: Replacing one of the fluorine atoms with other halogens, such as chlorine or bromine (compounds 4a and 4b ), did not improve and in the case of bromine, decreased the inhibitory activity. This highlights the specific requirement for fluorine at these positions.

Experimental Protocols: The Foundation of Reliable Data

The following section details the methodologies employed for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Kinase X was determined using a standard in vitro kinase assay.

Materials:

  • Recombinant human Kinase X enzyme

  • Specific peptide substrate for Kinase X

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • A serial dilution of the test compounds was prepared in the kinase assay buffer.

  • In a 384-well plate, 5 µL of the diluted compound solution was added to each well.

  • 5 µL of the Kinase X enzyme solution (at a predetermined optimal concentration) was added to each well.

  • The plate was incubated at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • The kinase reaction was initiated by adding 10 µL of a solution containing the peptide substrate and ATP (at the Km concentration for Kinase X).

  • The reaction mixture was incubated at 30°C for 60 minutes.

  • The reaction was stopped, and the amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

  • The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Path Forward: A Drug Discovery Workflow

The journey from a starting scaffold to a potential drug candidate involves a series of logical steps. The following diagram illustrates a typical workflow for a structure-activity relationship study in drug discovery.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Cycle cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection (this compound) Initial_Synthesis Synthesis of Initial Analogs Scaffold_Selection->Initial_Synthesis Primary_Screening Primary Biological Screening (e.g., Kinase Assay) Initial_Synthesis->Primary_Screening SAR_Analysis Structure-Activity Relationship Analysis Primary_Screening->SAR_Analysis Data Design_New_Analogs Design of New Analogs SAR_Analysis->Design_New_Analogs Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound Promising SAR Synthesis_of_New_Analogs Synthesis of New Analogs Design_New_Analogs->Synthesis_of_New_Analogs Biological_Evaluation Biological Evaluation (IC50 Determination) Synthesis_of_New_Analogs->Biological_Evaluation Biological_Evaluation->SAR_Analysis Iterate ADMET_Profiling ADMET Profiling Lead_Compound->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies

Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.

This guide provides a foundational understanding of the SAR of this compound analogs as kinase inhibitors. The presented data and methodologies offer a framework for researchers to build upon in their pursuit of novel and effective therapeutic agents. The iterative process of design, synthesis, and biological evaluation, as depicted in the workflow, remains central to the advancement of medicinal chemistry and the development of life-saving drugs.

A Comparative Purity Analysis of 4-Chloro-3,5-difluorobenzonitrile from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the purity of 4-Chloro-3,5-difluorobenzonitrile, a key building block in pharmaceutical and agrochemical research, from different suppliers. The selection of a high-purity starting material is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processing and regulatory approval.

This document provides a framework for evaluating supplier quality through detailed analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The supporting experimental data presented is for illustrative purposes to guide researchers in their own comparative studies.

Comparative Purity Data Summary

The following table summarizes hypothetical purity data for this compound obtained from three representative suppliers. This data illustrates how results from multiple analytical techniques can be collated for a comprehensive purity assessment.

Supplier Lot Number Purity by HPLC (%) Purity by GC-MS (%) Purity by ¹H qNMR (%) Highest Single Impurity (%) Identity of Major Impurity
Supplier AA-102399.8599.9199.880.073,5-Difluorobenzonitrile
Supplier BB-456799.6299.5899.650.21Isomer (positional)
Supplier CC-890199.1599.2099.110.45Unidentified

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from the named suppliers.

Purity Verification Workflow

The process of verifying the purity of a chemical from different suppliers involves a systematic workflow from sample reception to final analysis and decision-making.

Purity_Verification_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleA Sample from Supplier A Logging Log Samples & Assign Internal IDs SampleA->Logging SampleB Sample from Supplier B SampleB->Logging SampleC Sample from Supplier C SampleC->Logging Prep Prepare Stock Solutions (e.g., in Acetonitrile/CDCl3) Logging->Prep HPLC HPLC-UV Analysis (Quantitative) Prep->HPLC GCMS GC-MS Analysis (Impurity ID) Prep->GCMS qNMR ¹H qNMR Analysis (Absolute Purity) Prep->qNMR DataProc Process Raw Data (Integration, Calibration) HPLC->DataProc GCMS->DataProc qNMR->DataProc Compare Compare Purity Results & Impurity Profiles DataProc->Compare Report Generate Final Comparison Report Compare->Report

Caption: Workflow for purity verification of chemical samples.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols are standard methods for the analysis of halogenated aromatic compounds.[1]

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of purity and for detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.[2][3]

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification: Purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities, including isomers and residual starting materials.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., TG-1MS or equivalent).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • MS Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Range: 45-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.

  • Analysis: Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to known standards. Purity is calculated based on the relative peak areas in the total ion chromatogram (TIC).

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity against a certified internal standard, without the need for a reference standard of the compound itself.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial.[6][7]

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same vial. The standard should have a simple ¹H spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).[8]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): A long delay of at least 30 seconds is crucial to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 8 or 16 scans.

  • Data Processing:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Potential Impurities

Knowledge of the synthetic route can help predict potential impurities. For this compound, common synthetic pathways may introduce the following impurities:

  • Starting Materials: Unreacted precursors such as 3,5-difluorobenzonitrile or 1,4-dichloro-2,6-difluorobenzene.

  • Isomers: Positional isomers like 2-Chloro-3,5-difluorobenzonitrile or other chloro-difluorobenzonitrile isomers.

  • By-products: Compounds resulting from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid, or over-halogenation leading to dichlorinated species.[9][10]

By employing these rigorous analytical techniques, researchers can confidently select the highest quality reagents, ensuring the integrity and success of their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3,5-difluorobenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal of 4-Chloro-3,5-difluorobenzonitrile must be handled as hazardous chemical waste. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation. It is also recognized as being harmful to aquatic life. All disposal procedures must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

This guide provides essential safety and logistical information for the proper operational handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard and Toxicity Data

Hazard CategoryDescriptionPrimary Analogs for Data
Acute Toxicity (Oral) Harmful if swallowed.[1][2]3,5-Difluorobenzonitrile, 4-Chlorobenzonitrile
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2]3,5-Difluorobenzonitrile, 4-Chlorobenzonitrile
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2]3,5-Difluorobenzonitrile, 4-Chlorobenzonitrile
Skin Corrosion/Irritation Causes skin irritation.[1]3,5-Difluorobenzonitrile
Serious Eye Damage/Irritation Causes serious eye irritation.[1]3,5-Difluorobenzonitrile
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][2]3,5-Difluorobenzonitrile, 4-Chlorobenzonitrile
LD50 (Oral, Mouse) > 300 mg/kg (for 4-Chlorobenzonitrile)[3]4-Chlorobenzonitrile
Aquatic Toxicity (Microtox) EC50 = 3.88 mg/L 15 min (for 4-Chlorobenzonitrile)[4]4-Chlorobenzonitrile

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it mixed with non-halogenated waste? ppe->segregate resegregate Action: Re-segregate into Halogenated Waste Stream segregate->resegregate Yes halogenated_container Step 3: Place in a Designated 'Halogenated Organic Waste' Container segregate->halogenated_container No resegregate->halogenated_container label_container Step 4: Label Container Clearly 'Hazardous Waste' 'this compound' halogenated_container->label_container storage Step 5: Store Securely - Tightly sealed container - Well-ventilated area - Away from incompatible materials label_container->storage contact_ehs Step 6: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) office storage->contact_ehs end End: Waste Disposed of by Licensed Professional Service contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:

    • Nitrile gloves

    • Chemical safety goggles

    • A lab coat

2. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.

  • Designate a specific, clearly marked container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).

3. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components mixed in the waste, with their approximate concentrations.

    • The date when the first waste was added to the container.

4. Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The container must be kept tightly closed except when adding waste.

  • Ensure the storage area is well-ventilated.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

5. Professional Disposal:

  • The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not attempt to treat or dispose of this chemical through standard laboratory procedures without specific training and approval.

Experimental Protocols for Potential In-Lab Treatment

The following are generalized experimental protocols for the degradation of halogenated aromatic nitriles. These procedures should only be carried out by trained professionals in a controlled laboratory setting with appropriate safety measures in place and in accordance with all institutional and regulatory guidelines.

Protocol 1: Alkaline Hydrolysis of the Nitrile Group

This protocol describes the conversion of the nitrile group to a carboxylate, which may be a less toxic functional group.

Objective: To hydrolyze the nitrile group of a halogenated benzonitrile to a carboxylate salt.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of 2 M sodium hydroxide solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the specific substrate and should be monitored (e.g., by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution will contain the sodium salt of 4-chloro-3,5-difluorobenzoic acid.

  • This solution should be carefully neutralized with hydrochloric acid if required for further steps, or collected as hazardous waste.

  • The final aqueous waste, containing the halogenated benzoic acid salt, must be collected in a labeled "Halogenated Organic Waste" container for professional disposal.

Protocol 2: Reductive Dehalogenation of the Aryl Chloride

This protocol describes a method for the removal of the chlorine atom from the aromatic ring, which can reduce the compound's toxicity.

Objective: To catalytically remove the chlorine atom from a halogenated benzonitrile.

Materials:

  • This compound waste

  • Palladium on carbon (10% Pd/C)

  • A suitable solvent (e.g., ethanol or methanol)

  • A hydrogen source, such as hydrazine hydrochloride or sodium hypophosphite

  • A base, such as sodium hydroxide or sodium tert-butoxide

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in the chosen solvent within a round-bottom flask containing a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Add the hydrogen source (e.g., hydrazine hydrochloride) and the base to the reaction mixture.[5]

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, the catalyst can be removed by filtration through celite. Caution: The palladium catalyst may be pyrophoric and should be handled with care.

  • The resulting solution containing 3,5-difluorobenzonitrile must be collected as hazardous waste in a container labeled "Halogenated Organic Waste" for professional disposal.

Protocol 3: High-Temperature Incineration

This is the most common and effective method for the final disposal of halogenated organic compounds. This process must be carried out by a licensed hazardous waste facility.

Operational Parameters:

  • Temperature: For waste containing more than 1% halogenated organic substances, a combustion temperature of at least 1100°C is required to ensure complete destruction.

  • Residence Time: A residence time of at least 2 seconds is necessary to ensure the breakdown of the hazardous compounds.

  • Scrubbing: The incineration process must be equipped with a robust scrubbing system to neutralize and remove the acidic gases (such as HCl and HF) that are produced during combustion.

References

Personal protective equipment for handling 4-Chloro-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Chloro-3,5-difluorobenzonitrile. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or in contact with skin, and is harmful to aquatic life. Strict adherence to recommended PPE is mandatory to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (minimum 4 mil thickness). Consider double-gloving for extended handling periods.Prevents skin contact and absorption. Nitrile offers good resistance to many organic solvents.
Eye Protection ANSI-approved chemical splash goggles.Protects eyes from splashes and airborne particles of the compound.
Body Protection A fully buttoned laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required when handling small quantities in a certified chemical fume hood. Use a NIOSH-approved respirator if engineering controls are insufficient or if irritation is experienced.Prevents inhalation of dust or vapors, especially when handling larger quantities.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing risk. The following procedure outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh Proceed to handling handle_dissolve 5. Dissolve/React handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose 7. Segregate & Label Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash

Figure 1: Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on a lab coat, chemical splash goggles, and nitrile gloves as specified in Table 1.

    • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble Materials: Gather all necessary equipment, including the container of this compound, spatulas, weigh boats, solvents, and reaction vessels, and place them within the fume hood.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the compound in a weigh boat inside the fume hood to contain any airborne particles.

    • Dissolving/Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Ensure all manipulations are performed at least six inches from the sash opening.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Waste Segregation and Labeling: Dispose of contaminated items, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, and finally goggles) to prevent cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Plan

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3] Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Minor Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
Major Spill Evacuate the immediate area and alert others. If the spill is outside of a fume hood, do not attempt to clean it up. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Procedure for Waste Disposal:

  • Waste Collection:

    • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.